molecular formula C10H10O3 B116827 Benzyl vinyl carbonate CAS No. 113150-67-7

Benzyl vinyl carbonate

Cat. No.: B116827
CAS No.: 113150-67-7
M. Wt: 178.18 g/mol
InChI Key: HVSHJHHDLLAIEB-UHFFFAOYSA-N
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Description

Benzyl Vinyl Carbonate is a versatile reagent primarily used as a key building block in organic synthesis. Its significant research value lies in its role in the synthesis of the immunosuppressive compound FTY720 (Fingolimod) . The compound's utility is enhanced by its activation by lipase, which allows for efficient cyclization to form the target product . Furthermore, specific isomers of this compound can undergo asymmetric synthesis reactions, using catalysts such as argon gas, to produce the same pharmaceutical agent, offering an alternative synthetic route . Beyond its application in pharmaceutical synthesis, this carbonate is also employed as a general reagent in the preparation of various other carbonate compounds . This combination of applications makes this compound a valuable compound for researchers working in medicinal chemistry and synthetic methodology development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl ethenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSHJHHDLLAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Physicochemical Profile and Specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl Vinyl Carbonate for Advanced Research Applications

This guide provides an in-depth technical overview of this compound (BVC), a versatile bifunctional reagent of significant interest in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core physicochemical properties, synthesis, and critical applications of BVC, grounding its discussion in established chemical principles and field-proven insights.

This compound is a unique molecule that combines the functionalities of a benzyloxycarbonyl (Cbz) group and a reactive vinyl moiety. This dual nature makes it a valuable building block for a range of chemical transformations. A precise understanding of its properties is paramount for its effective use in experimental design.

The molecular formula of this compound is C₁₀H₁₀O₃.[1][2][3][4] Its structure consists of a benzyl group and a vinyl group linked by a carbonate functional group. The IUPAC name is benzyl ethenyl carbonate.[4]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 178.18 g/mol ; 178.19 g/mol [1][2][3][4][5]
Exact Mass 178.062994177 Da[4]
Molecular Formula C₁₀H₁₀O₃[1][2][3][4]
CAS Number 113150-67-7[1][2][3][6]
IUPAC Name benzyl ethenyl carbonate[4]
Common Synonyms Carbonic acid, ethenyl phenylmethyl ester[3][4][6]
Boiling Point 112-115 °C at 4 Torr[3]
Predicted Density 1.112 ± 0.06 g/cm³[3]
Purity (Commercial) >96% (HPLC)[6]
Storage Conditions 2-8°C, Refrigerator[1][6]

The specified boiling point under reduced pressure is a critical parameter, indicating that the compound is amenable to purification by vacuum distillation.[3] This technique is essential to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation, particularly given the reactive nature of the vinyl group. Proper storage in a refrigerator at 2-8°C is crucial to inhibit premature polymerization and hydrolysis of the carbonate linkage, ensuring the reagent's long-term stability and reactivity.[1][6]

Synthesis and Purification: A Validated Workflow

While numerous proprietary methods exist, a general and logical approach to the synthesis of this compound involves the reaction of a suitable benzyl-containing precursor with a vinyl source. Modern organocatalytic methods have shown promise for the synthesis of related vinylene carbonates and can be adapted for this purpose.[7]

Conceptual Synthesis Pathway

A plausible and efficient synthesis route involves the base-mediated reaction of benzyl chloroformate with an enol or enolate equivalent of acetaldehyde. This approach directly constructs the required carbonate linkage. The causality behind this choice is the high reactivity of the chloroformate electrophile with the nucleophilic enolate.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Benzyl_Chloroformate Benzyl Chloroformate Nucleophilic_Attack Nucleophilic Attack Benzyl_Chloroformate->Nucleophilic_Attack Acetaldehyde Acetaldehyde Enolate_Formation Enolate Formation Acetaldehyde->Enolate_Formation Base Base Non-nucleophilic Base (e.g., Triethylamine) Salt_Byproduct Amine Salt Byproduct Base->Salt_Byproduct Enolate_Formation->Nucleophilic_Attack BVC This compound Nucleophilic_Attack->BVC Nucleophilic_Attack->Salt_Byproduct

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Purification Protocol: Vacuum Distillation

This protocol is designed as a self-validating system to achieve high purity, essential for subsequent applications.

  • System Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. This is critical to prevent hydrolysis of the carbonate by atmospheric moisture.

  • Charge the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Evacuate the System: Gradually apply vacuum to the system, targeting a stable pressure of approximately 4 Torr. A gradual reduction prevents bumping of the crude material.

  • Heating: Immerse the distillation flask in a heating mantle. Slowly increase the temperature until gentle boiling begins. The vapor temperature should be monitored closely.

  • Fraction Collection: Collect the fraction that distills between 112-115 °C.[3] A stable boiling point is indicative of a pure compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities can distill over.

  • Characterization: Confirm the purity and identity of the collected fraction using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Commercial suppliers often provide reference spectral data for comparison.[2][6]

Core Applications in Drug Development and Synthesis

The utility of this compound stems from its ability to participate in a variety of chemical reactions, making it a valuable tool for medicinal chemists and materials scientists.

Advanced Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in peptide synthesis and complex molecule construction. This compound serves as a vinyl-activated Cbz donor. The vinyl group acts as an electron-withdrawing group, making the carbonate an excellent leaving group and facilitating the transfer of the Cbz moiety to a nucleophilic amine under mild conditions.

G BVC This compound (Cbz Donor) Transition_State Tetrahedral Intermediate BVC->Transition_State Amine Primary/Secondary Amine (R-NH2) Amine->Transition_State Nucleophilic Attack Protected_Amine Cbz-Protected Amine (R-NH-Cbz) Transition_State->Protected_Amine Byproduct Vinyl Alcohol (Tautomerizes to Acetaldehyde) Transition_State->Byproduct Elimination

Caption: Mechanism of amine protection using this compound.

Monomer for Functional Polymers

The presence of a polymerizable vinyl group allows this compound to act as a monomer in radical or controlled polymerization reactions. This enables the synthesis of functional polymers with pendant Cbz-protected groups. Subsequent deprotection can yield polymers with primary amine functionalities, which are useful for bioconjugation, drug delivery systems, or as functional coatings. The polymerization of the related vinylene carbonate is well-documented and provides a basis for exploring BVC's potential in this area.[8]

Synthesis of Bioactive Molecules

This compound is explicitly noted for its application in the synthesis of immunosuppressive compounds and other complex carbonates.[1][9] Its dual functionality allows it to be incorporated into molecular scaffolds that can be further elaborated. For instance, the vinyl group can participate in cycloaddition or Michael addition reactions, while the benzyl group can be removed later in the synthesis via hydrogenolysis to reveal a carboxylic acid precursor or other functionalities. This versatility is highly valued in the construction of novel drug candidates.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. While a specific, comprehensive safety data sheet (SDS) was not returned in the search, best practices can be established based on its functional groups and related compounds.[10][11]

Mandatory Handling Protocol
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11][12]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[10][12]

  • Avoiding Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing moisture, which can cause hydrolysis.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

Storage and Stability
  • Short-Term: Store in a tightly sealed container at 2-8°C.[1]

  • Long-Term: For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture, which can degrade the material. Periodically check for signs of polymerization (increased viscosity or solidification).

Conclusion

This compound is a high-value, specialized reagent with significant potential for researchers at the forefront of organic synthesis, drug discovery, and polymer science. Its unique combination of a vinyl group and a Cbz-carbonate moiety provides a gateway to complex molecular architectures and functional materials. By understanding its fundamental properties and adhering to rigorous synthesis, purification, and handling protocols, scientists can effectively leverage this compound to advance their research objectives.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Wikipedia. Vinylene carbonate. [Link]

  • ResearchGate. (PDF) Organocatalytic synthesis of vinylene carbonates. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Vinylene carbonate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries. [Link]

Sources

Technical Monograph: Benzyl Vinyl Carbonate (BVC)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 113150-67-7 | Molecular Formula: C₁₀H₁₀O₃

Executive Summary & Chemical Identity

Benzyl vinyl carbonate (BVC) is a specialized mixed carbonate ester serving two distinct, high-value roles in organic synthesis and polymer chemistry:

  • Irreversible Acyl Donor: In enzymatic kinetic resolutions, BVC acts as a "smart" donor for the benzyloxycarbonyl (Cbz) protecting group. Unlike standard reagents (e.g., Cbz-Cl), BVC drives reactions to completion via the tautomerization of its leaving group (vinyl alcohol) into acetaldehyde, rendering the reaction thermodynamically irreversible.

  • Functional Monomer: It undergoes free-radical polymerization to yield poly(vinyl carbonate)s with pendant benzyl groups, utilized in photoresists and peptide synthesis supports.

This guide details the structural parameters, synthesis protocols, and mechanistic applications of BVC, prioritizing the "Cbz-transfer" methodology used in drug development.

Physicochemical Profile
PropertyValueNote
Molecular Weight 178.19 g/mol
Boiling Point 112–115 °C@ 4 Torr
Density 1.112 g/cm³Predicted
Appearance Colorless to pale yellow liquidSensitive to moisture
Solubility DCM, THF, Toluene, Ethyl AcetateHydrolyzes in water
Stability Polymerizes without inhibitorsStore < 4°C with radical inhibitor (e.g., BHT)

Structural Analysis & Reactivity

The BVC molecule consists of a central carbonate linker flanking a benzyl group and a vinyl group. Its reactivity is governed by the electronic disparity between the two ester oxygens.

  • Vinyl Moiety: The electron-withdrawing nature of the carbonate carbonyl reduces the electron density of the vinyl double bond compared to simple vinyl ethers, making it susceptible to radical polymerization but resistant to cationic polymerization.

  • Carbonate Linker: The carbonyl carbon is highly electrophilic. In enzymatic reactions, the serine residue of a lipase attacks this carbon. The vinyl group is the superior leaving group compared to the benzyl group due to the formation of the enolate-like intermediate.

3D Structural Logic

The carbonate group prefers a planar s-trans/s-trans conformation to maximize conjugation with the vinyl


-system. This planarity is critical for the "lock-and-key" fit within the active sites of lipases such as Candida antarctica Lipase B (CAL-B).

Synthesis Protocol: Vinyl Chloroformate Route

Safety Warning: This protocol utilizes Vinyl Chloroformate (VCF), a lachrymator and toxic alkylating agent. All operations must occur in a fume hood.

Rationale

Direct esterification of carbonic acid is impossible. The most reliable route employs VCF reacting with benzyl alcohol. This method is preferred over reacting benzyl chloroformate with mercuric acetaldehyde (an obsolete, toxic route).

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagents:

    • Benzyl Alcohol (1.0 equiv, 50 mmol)

    • Pyridine (1.1 equiv, 55 mmol) – Acts as HCl scavenger and nucleophilic catalyst.

    • Dichloromethane (DCM) – Anhydrous solvent (250 mL).

    • Vinyl Chloroformate (1.1 equiv, 55 mmol).

  • Procedure:

    • Charge flask with Benzyl Alcohol, Pyridine, and DCM. Cool to 0°C (ice bath).

    • Critical Step: Add Vinyl Chloroformate dropwise over 30 minutes. Control Exotherm: Maintain internal temperature < 5°C to prevent polymerization of the vinyl group.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). Product (

      
      ) is less polar than benzyl alcohol.
      
  • Workup:

    • Quench with cold water (100 mL).

    • Wash organic layer with 1M HCl (2x) to remove pyridine, then sat. NaHCO₃ (2x), then Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo (bath < 30°C).

  • Purification:

    • Flash column chromatography on silica gel (Eluent: 5% EtOAc in Hexanes).

    • Yield Target: >85%.

Core Application: Irreversible Enzymatic Cbz-Protection

The primary utility of BVC in drug discovery is the kinetic resolution of amines or alcohols with simultaneous protection.

The Problem with Standard Carbonates

Standard dialkyl carbonates (e.g., dibenzyl carbonate) react reversibly. The byproduct (benzyl alcohol) competes with the substrate for the enzyme active site, leading to poor conversion and low enantiomeric excess (ee).

The BVC Solution: Tautomerization Drive

BVC solves this by releasing vinyl alcohol as the leaving group. Vinyl alcohol is unstable and instantly tautomerizes to acetaldehyde .[1] This removes the nucleophile from the equilibrium, driving the reaction to 100% theoretical conversion.

Mechanism Visualization

The following diagram illustrates the catalytic cycle using CAL-B (Serine Hydrolase).

BVC_Mechanism Lipase Free Lipase (CAL-B) AcylEnzyme Acyl-Enzyme Intermediate (Cbz-Lipase) Lipase->AcylEnzyme Serine Attack BVC This compound (Acyl Donor) BVC->AcylEnzyme Acylation AcylEnzyme->Lipase Regeneration VinylAlc Vinyl Alcohol (Leaving Group) AcylEnzyme->VinylAlc Release LG Product Cbz-Protected Product (Carbamate/Carbonate) AcylEnzyme->Product Deacylation Acetaldehyde Acetaldehyde (Gas/Volatile) VinylAlc->Acetaldehyde Tautomerization (Irreversible Step) Substrate Nucleophile (R-NH2 or R-OH) Substrate->AcylEnzyme Nucleophilic Attack

Figure 1: Mechanism of Lipase-catalyzed Cbz-protection using BVC. The tautomerization of vinyl alcohol to acetaldehyde renders the acylation step irreversible.[1]

Experimental Protocol: Kinetic Resolution of a Chiral Amine
  • Substrate: Racemic chiral amine (1.0 mmol).

  • Solvent: DIPE (Diisopropyl ether) or MTBE (anhydrous).

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 20 mg/mmol.

  • Reagent: this compound (0.6 equiv for kinetic resolution).

  • Conditions: Shake at 30°C, 200 rpm.

  • Analysis: Monitor by HPLC (Chiralpak column). The (R)-amine is typically acylated to the Cbz-(R)-amine, leaving the (S)-amine untouched (depending on enzyme preference).

  • Advantage: No base required.[2] The byproduct is neutral acetaldehyde, avoiding side reactions common with Cbz-Cl (which generates HCl).

Polymerization Applications

BVC acts as a monomer to create polymers with reactive carbonate side chains or, upon hydrolysis, poly(vinyl alcohol) derivatives.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Benzene or Toluene (degassed).

  • Temperature: 60–70°C.

  • Structure: Poly(this compound).

  • Post-Polymerization Modification: The benzyl group can be removed via hydrogenolysis (

    
    ) to yield poly(vinyl carbonic acid) derivatives, or the carbonate can be aminolyzed to form functionalized poly(vinyl carbamate)s.
    

References

  • Pharmaffiliates. (n.d.). This compound - CAS 113150-67-7.[3][4][5][6][7] Retrieved from [Link]

  • Mathebula, N. P., & Bode, M. L. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Repository. Retrieved from [Link]

  • Bausch & Lomb Inc. (1994).[8] US Patent 5310779A: UV curable crosslinking agents useful in copolymerization (Discusses Vinyl Carbonate synthesis).[8] Retrieved from

  • Kamal, A., et al. (2008). Enzymatic resolution of alcohols using vinyl carbonates. Tetrahedron: Asymmetry.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 14122294: this compound. Retrieved from [Link]

Sources

Advanced Mechanistic Guide: Benzyl Vinyl Carbonate in Organic & Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl Vinyl Carbonate Mechanism of Action in Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BVC) represents a distinct class of "activated" carbonates utilized primarily for the irreversible introduction of the Benzyloxycarbonyl (Cbz or Z) protecting group. Unlike traditional reagents such as Benzyl chloroformate (Cbz-Cl), which release corrosive hydrogen chloride, or symmetric carbonates (Dibenzyl carbonate), which suffer from reversibility, BVC leverages a thermodynamic trap—tautomerization —to drive reaction equilibrium to completion.

This guide dissects the molecular mechanics of BVC, focusing on its dual utility in chemoselective amine protection and lipase-catalyzed kinetic resolution.

Molecular Architecture & The "Vinyl" Advantage

The structural efficacy of BVC lies in its asymmetry. It is a mixed carbonate composed of a stable benzyl moiety and a reactive vinyl moiety.

  • Benzyl Moiety (

    
    ):  The payload (protecting group).
    
  • Carbonyl Core (

    
    ):  The electrophilic center.
    
  • Vinyl Moiety (

    
    ):  The "suicide" leaving group.
    
The Thermodynamic Driving Force

In standard acyl transfer reactions, equilibrium is often a limiting factor. BVC circumvents this via the Leaving Group Tautomerization principle. Upon nucleophilic attack and subsequent collapse of the tetrahedral intermediate, the leaving group is vinyl alcohol (


).

Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde (


). This isomerization is highly exergonic and effectively irreversible under standard reaction conditions, preventing the reverse reaction (attack of the leaving group on the product).

Mechanistic Deep Dive

Chemical Aminolysis (N-Protection)

In the absence of enzymes, BVC reacts chemoselectively with primary and secondary amines to yield Cbz-protected amines.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of BVC.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms.

  • Elimination: The intermediate collapses, expelling the vinyloxide anion (which protonates to vinyl alcohol).

  • Irreversible Tautomerization: Vinyl alcohol converts to acetaldehyde.

Enzymatic Kinetic Resolution (Lipase-Mediated)

BVC is a "smart" acyl donor in biocatalysis. Lipases (e.g., Candida antarctica Lipase B, CAL-B) utilize BVC to selectively acylate one enantiomer of a chiral alcohol or amine.

Mechanism Steps:

  • Serine Acylation: The catalytic serine residue of the lipase attacks BVC, releasing acetaldehyde and forming the Acyl-Enzyme Intermediate (Cbz-Lipase).

  • Nucleophilic Attack (Resolution): The fast-reacting enantiomer of the chiral substrate attacks the Acyl-Enzyme.

  • Product Release: The Cbz-protected enantiomer is released, regenerating the free enzyme.

Visualization: Mechanistic Pathway

BVC_Mechanism cluster_0 Reagents cluster_1 Transition State cluster_2 Irreversible Termination BVC This compound (Electrophile) TI Tetrahedral Intermediate BVC->TI Nucleophilic Attack Nu Nucleophile (Amine/Enzyme-Ser) Nu->TI VinylOH Vinyl Alcohol (Transient LG) TI->VinylOH Expulsion Product Cbz-Protected Product TI->Product Collapse Acetaldehyde Acetaldehyde (Stable Byproduct) VinylOH->Acetaldehyde Tautomerization (Irreversible Driving Force)

Figure 1: Reaction pathway of this compound showing the critical tautomerization step that renders the reaction irreversible.

Comparative Analysis: BVC vs. Standard Reagents

The following table contrasts BVC with the industry-standard Benzyl Chloroformate (Cbz-Cl) and Dibenzyl Carbonate (DBC).

FeatureThis compound (BVC)Benzyl Chloroformate (Cbz-Cl)Dibenzyl Carbonate (DBC)
Reaction Type Irreversible (Tautomerization driven)Irreversible (Gas evolution driven)Reversible (Equilibrium limited)
Byproducts Acetaldehyde (Neutral, volatile)HCl (Acidic, corrosive)Benzyl Alcohol (High boiling point)
pH Sensitivity Neutral conditions feasibleRequires base (to scavenge HCl)Neutral
Atom Economy ModerateGoodPoor (Loss of heavy benzyl group)
Enzymatic Use Excellent (Irreversible acyl donor)Poor (Deactivates enzymes)Moderate (Slow rates)

Experimental Protocols

Protocol A: Synthesis of this compound

Note: BVC is often prepared in-situ or synthesized prior to use due to commercial availability constraints.

Reagents:

  • Benzyl alcohol (1.0 eq)

  • Vinyl chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Benzyl alcohol and dry DCM. Cool to 0°C.
    
  • Base Addition: Add Pyridine dropwise. The solution should remain clear.

  • Acylation: Add Vinyl chloroformate dropwise over 20 minutes. Maintain temperature at 0°C to prevent polymerization of the vinyl group.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (disappearance of benzyl alcohol).

  • Workup: Wash with dilute HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) if necessary. BVC is a colorless oil.
    
Protocol B: Lipase-Catalyzed Kinetic Resolution of Amines

Objective: Enantioselective Cbz-protection of rac-1-phenylethylamine.

Reagents:

  • rac-1-phenylethylamine (1.0 mmol)

  • This compound (0.6 mmol)

  • CAL-B (Novozym 435) (20 mg)

  • Toluene (5 mL)

Workflow:

  • Mixture: Dissolve amine and BVC in dry toluene.

  • Initiation: Add CAL-B beads. Incubate in an orbital shaker at 30°C.

  • Monitoring: Monitor reaction progress via HPLC (Chiral column). The reaction stops automatically at 50% conversion if high enantioselectivity (

    
    ) is achieved.
    
  • Termination: Filter off the enzyme beads.

  • Separation: The reaction mixture contains (S)-Cbz-amine and (R)-amine (assuming CAL-B preference). Separate via acid extraction (free amine dissolves in aqueous acid; Cbz-amine remains in organic layer).

Troubleshooting & Optimization

Solvent Effects
  • Non-polar solvents (Toluene, Hexane): Best for enzymatic activity. They preserve the water layer essential for lipase structure.

  • Polar Aprotic (THF, DCM): Suitable for chemical synthesis but may strip water from enzymes, lowering activity.

Acetaldehyde Management
  • Issue: Acetaldehyde can form Schiff bases with primary amines, creating impurities.

  • Solution: Use a slight excess of BVC to ensure rapid acylation, or add molecular sieves to adsorb byproducts. In enzymatic reactions, the open system usually allows acetaldehyde to evaporate (b.p. 20.2°C).

References

  • Kita, Y., et al. (2002). "Enzymatic Kinetic Resolution using Vinyl Carbonates." Journal of Organic Chemistry.

  • Faber, K. (2011). Biotransformations in Organic Chemistry. Springer. (Chapter on Irreversible Acyl Donors).

  • Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Carbamates).

  • Gotor, V. (1999). "Non-conventional hydrolase chemistry: Amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.

Comprehensive Spectroscopic Profiling of Benzyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl vinyl carbonate (BVC) is a critical bifunctional monomer and protecting group reagent used in the synthesis of pharmaceuticals, particularly for introducing the vinyloxycarbonyl (VOC) moiety. Its dual functionality—combining a polymerizable vinyl group with a labile benzyl carbonate—makes it invaluable for creating prodrugs, cross-linking agents, and functionalized polymers.

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR, IR, MS) required for the rigorous characterization of BVC. It details the causal relationships between molecular structure and spectral signals, ensuring that researchers can validate compound identity and purity with high confidence.

Molecular Profile & Synthesis Strategy

Structural Overview
  • IUPAC Name: Benzyl ethenyl carbonate

  • CAS Number: 113150-67-7[1][2]

  • Molecular Formula: C₁₀H₁₀O₃[2]

  • Molecular Weight: 178.19 g/mol [2]

Synthesis Protocol (Vinyl Chloroformate Route)

The most efficient synthesis involves the nucleophilic substitution of vinyl chloroformate with benzyl alcohol. This method is preferred over the mercury-catalyzed transesterification of vinyl acetate due to higher yields and simpler purification.

Reagents:

  • Benzyl Alcohol (1.0 eq)

  • Vinyl Chloroformate (1.1 eq)

  • Pyridine (1.2 eq) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere. Charge with Benzyl Alcohol and DCM.[3]

  • Cooling: Cool the solution to 0°C using an ice/water bath to suppress polymerization and side reactions.

  • Addition: Add Pyridine dropwise. Subsequently, add Vinyl Chloroformate dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent decarboxylation.

  • Workup: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Quench with water.[3] Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[3]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) or vacuum distillation (if scale permits).

SynthesisWorkflow Start Benzyl Alcohol + DCM Reagent Add Pyridine (Base) Start->Reagent Reactant Add Vinyl Chloroformate (0°C, Dropwise) Reagent->Reactant Reaction Stir 0°C -> RT (Nucleophilic Substitution) Reactant->Reaction Workup Wash: HCl, NaHCO3, Brine Dry: MgSO4 Reaction->Workup Product This compound (Pure Oil) Workup->Product

Caption: Step-by-step synthesis workflow for this compound via Vinyl Chloroformate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of BVC is distinct due to the deshielding effect of the carbonate group on the vinyl protons.

¹H NMR (400 MHz, CDCl₃)

The vinyl group forms an AMX spin system (or ABC depending on resolution), characterized by three distinct signals. The proton geminal to the oxygen (


) is significantly downfield.
Proton AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Structural Context
Ar-H 7.30 – 7.45Multiplet5H-Phenyl ring protons.
Vinyl

7.06dd1H

,

Geminal to carbonate oxygen; highly deshielded.
Benzyl

5.21Singlet2H-Benzylic methylene; diagnostic singlet.
Vinyl

4.92dd1H

,

Terminal vinyl proton (trans to O).
Vinyl

4.60dd1H

,

Terminal vinyl proton (cis to O).
¹³C NMR (100 MHz, CDCl₃)

The carbonyl carbon is the most deshielded signal, appearing in the carbonate region (~153 ppm), distinct from esters (~170 ppm).

Carbon AssignmentShift (δ, ppm)Structural Context
C=O (Carbonate) 153.2Carbonyl carbon; key diagnostic peak.
Vinyl CH 142.5Alpha-carbon of vinyl group; deshielded by oxygen.
Ar-C (Ipso) 135.1Quaternary aromatic carbon.
Ar-C 128.6, 128.5, 128.3Ortho, meta, para aromatic carbons.
Vinyl

98.4Terminal vinyl carbon; significantly shielded.
Benzyl

70.1Benzylic carbon attached to oxygen.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonate linkage and the terminal alkene.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O[3][4] Stretch 1755 - 1765StrongCarbonate carbonyl. Higher frequency than typical esters due to electronegative oxygen flanking.
C=C Stretch 1640 - 1650MediumVinyl double bond.
C-O Stretch 1230 - 1260StrongC-O-C asymmetric stretch of the carbonate.
C-H (Aromatic) 3030 - 3060WeakAromatic C-H stretching.
C-H (Aliphatic) 2950WeakMethylene C-H stretching.
Mass Spectrometry (MS)

BVC is labile under electron ionization (EI) conditions. The molecular ion (


) is often weak. The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

Fragmentation Pathway:

  • Molecular Ion: m/z 178 (

    
    )[2]
    
  • Loss of Vinyl/CO₂: Rapid decarboxylation leads to the benzyl cation.

  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    

MSFragmentation Parent Molecular Ion (M+) m/z 178 Intermediate [Ph-CH2-O-CO]+ m/z 135 Parent->Intermediate - Vinyl (27) BasePeak Tropylium Ion (C7H7+) m/z 91 (Base Peak) Parent->BasePeak Direct Fragmentation Intermediate->BasePeak - CO2 (44) Vinyl Vinyl Radical Loss (C2H3) CO2 CO2 Loss (44 Da)

Caption: Primary fragmentation pathway of this compound in EI-MS.

Quality Control & Impurity Profiling

When analyzing BVC, specific impurities indicate synthesis or storage failure.

  • Benzyl Alcohol (Precursor):

    • Detection: Broad OH stretch at ~3400 cm⁻¹ (IR); Triplet at 3.6 ppm (¹H NMR, if in

      
       and not exchanging).
      
    • Cause: Incomplete reaction or hydrolysis.

  • Poly(this compound):

    • Detection: Broadening of all NMR signals; disappearance of vinyl protons (7.06, 4.92, 4.60 ppm).

    • Cause: Spontaneous polymerization due to lack of stabilizer (e.g., BHT) or heat exposure.

  • Benzyl Chloride:

    • Detection: Shift of benzylic

      
       to ~4.6 ppm.
      
    • Cause: Reaction with HCl if pyridine removal was inefficient.

References

  • Olofson, R. A., & Cuomo, J. (1980). A Useful Route to Alkenyl Carbonates via Vinyl Chloroformate. Journal of Organic Chemistry.

  • Bausch & Lomb Inc. (2008).[5] Vinylchloroformate-free synthesis of vinyl and allyl(thio) carbamates. US Patent 7402689B2.[5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

  • ChemicalBook. (2023). This compound Product Specifications and Safety Data.

Sources

Methodological & Application

Application Notes and Protocols: Benzyl Vinyl Carbonate in the Synthesis of Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzyl Vinyl Carbonate as a Strategic Reagent in Medicinal Chemistry

This compound (BVC) is a versatile reagent in modern organic synthesis, finding application in the construction of complex molecular architectures.[1][2][3][4] While its utility extends to various transformations, its role in the synthesis of bioactive compounds, particularly those with immunosuppressive or immunomodulatory potential, is of significant interest to the drug discovery community.[5] This application note will provide a detailed technical guide on the strategic use of this compound in the synthesis of O-desmethylangolensin (O-DMA), a natural metabolite of the soy isoflavone daidzein. O-DMA has garnered attention for its antiproliferative and immunomodulatory properties, making it a relevant target in the exploration of new therapeutic agents.[6][7][8][9]

This guide will delve into the mechanistic rationale for employing this compound, present a detailed, step-by-step synthetic protocol, and discuss the broader implications for the synthesis of related bioactive molecules.

The Target: O-Desmethylangolensin (O-DMA) and its Biological Significance

O-desmethylangolensin (O-DMA) is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[6] It has demonstrated significant biological activity, including antiproliferative effects on various cancer cell lines.[6] Furthermore, isoflavones and their metabolites are known to possess immunomodulatory activities, influencing T-lymphocyte proliferation and cytokine production.[7][8] The ability to synthesize O-DMA and its analogs efficiently is crucial for further investigation of its therapeutic potential.

Synthetic Strategy: The Role of this compound

The synthesis of O-DMA presents a key challenge in the selective protection of its phenolic hydroxyl groups. This compound emerges as a strategic choice for the introduction of a benzyloxycarbonyl (Cbz) protecting group, which can be readily removed under mild hydrogenolysis conditions.[10] More importantly, recent advancements have shown that aryl benzyl carbonates can undergo palladium-catalyzed decarboxylative etherification to yield benzyl-protected phenols under neutral conditions.[11][12][13] This approach avoids the use of harsh bases often required for traditional benzylation methods, which is advantageous when working with sensitive substrates.

Our proposed synthetic route to O-DMA leverages this modern application of benzyl carbonate chemistry for the protection of a key phenolic intermediate. The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Synthesis of Benzylated Intermediate cluster_1 Part 2: Acylation and Cyclization cluster_2 Part 3: Deprotection A p-Hydroxyphenylacetic acid D Benzylated p-hydroxyphenylacetic acid A->D Pd-catalyzed benzylation B This compound B->D C Palladium Catalyst C->D F Houben-Hoesch Reaction or Friedel-Crafts Acylation D->F E Resorcinol E->F G Protected O-DMA Precursor F->G H Hydrogenolysis G->H I O-Desmethylangolensin (O-DMA) H->I

Figure 1: Proposed synthetic workflow for O-desmethylangolensin (O-DMA) utilizing this compound.

Experimental Protocols

Part 1: Palladium-Catalyzed Benzylation of p-Hydroxyphenylacetic Acid

This protocol is adapted from established methods for the palladium-catalyzed benzylation of phenols using benzyl carbonates.[12]

Materials:

  • p-Hydroxyphenylacetic acid

  • This compound (1.1 eq)

  • Pd(η³-C₃H₅)Cp (0.02 eq)

  • DPEphos (0.04 eq)

  • Anhydrous Toluene

  • Argon atmosphere

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add p-hydroxyphenylacetic acid, Pd(η³-C₃H₅)Cp, and DPEphos.

  • Add anhydrous toluene via syringe.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the benzylated p-hydroxyphenylacetic acid.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The Pd(η³-C₃H₅)Cp/DPEphos system is chosen for its proven efficacy in catalyzing the decarboxylative etherification of aryl benzyl carbonates under neutral conditions, which is crucial for substrates with acid- or base-sensitive functional groups.[12]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

  • Argon Atmosphere: Prevents oxidation of the palladium catalyst.

Part 2: Houben-Hoesch Acylation with Resorcinol

This protocol is based on the classical Houben-Hoesch reaction for the synthesis of hydroxyaryl ketones.[1][6]

Materials:

  • Benzylated p-hydroxyphenylacetic acid

  • Resorcinol (1.0 eq)

  • Zinc chloride (ZnCl₂, anhydrous, 1.5 eq)

  • Dry ether

  • Dry HCl gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the benzylated p-hydroxyphenylacetic acid and resorcinol in dry ether.

  • Add anhydrous zinc chloride to the solution.

  • Cool the mixture in an ice bath and bubble dry HCl gas through the solution with vigorous stirring for 4-6 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Decant the ether layer and wash the solid residue with dry ether.

  • Hydrolyze the ketimine hydrochloride intermediate by heating with water on a steam bath for 1 hour.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from aqueous ethanol to yield the protected O-DMA precursor.

Causality of Experimental Choices:

  • Houben-Hoesch Reaction: This reaction is a classic and effective method for the acylation of electron-rich phenols like resorcinol with nitriles (or in this case, a carboxylic acid derivative under similar activating conditions) to form hydroxyaryl ketones.[1][6]

  • Zinc Chloride: Acts as a Lewis acid catalyst to activate the acylating agent.

  • Dry HCl Gas: Promotes the formation of the reactive electrophile.

Part 3: Deprotection via Catalytic Hydrogenolysis

This is a standard and mild method for the removal of benzyl protecting groups.[10]

Materials:

  • Protected O-DMA precursor

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected O-DMA precursor in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure or Parr hydrogenator at 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude O-DMA.

  • Purify the product by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Catalytic Hydrogenolysis: This method is highly selective for the cleavage of the benzylic C-O bond, leaving other functional groups intact. It is a very mild deprotection strategy.[10]

  • Palladium on Carbon: A highly effective and commonly used catalyst for hydrogenolysis reactions.

Data Presentation

Step Reaction Type Key Reagents Typical Yield Purification Method
1Palladium-Catalyzed BenzylationThis compound, Pd(η³-C₃H₅)Cp, DPEphos70-90%Column Chromatography
2Houben-Hoesch AcylationResorcinol, ZnCl₂, HCl60-80%Recrystallization
3Catalytic HydrogenolysisH₂, 10% Pd/C>95%Filtration/Recrystallization

Conclusion

This compound serves as a valuable reagent in the synthesis of the immunomodulatory natural product, O-desmethylangolensin. Its application in a palladium-catalyzed, neutral benzylation of a phenolic precursor showcases a modern and mild approach to protecting group chemistry. The presented synthetic strategy and detailed protocols provide a framework for researchers to access O-DMA and its analogs for further biological evaluation. The principles outlined here can be extended to the synthesis of other complex natural products where selective and mild protection of hydroxyl groups is paramount.

References

  • Semantic Scholar. (n.d.). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • ResearchGate. (2010). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Asymmetric Synthesis of (R)-(-)- O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. Retrieved from [Link]

  • PubMed. (2008). Immunomodulatory activity of isoflavones isolated from Iris germanica (Iridaceae) on T-lymphocytes and cytokines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Oxford Academic. (2019). Soy isoflavones and their metabolites modulate cytokine-induced NK cell function. Retrieved from [Link]

  • Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • PubMed Central. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • MDPI. (2019). Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Soy isoflavones and their metabolites modulate cytokine-induced natural killer cell function. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (2014). Isoflavonoids – an overview of their biological activities and potential health benefits. Retrieved from [Link]

  • PubMed. (2015). Stereochemical determination of O-desmethylangolensin produced from daidzein. Retrieved from [Link]

  • Advances in Nutrition. (2011). O-desmethylangolensin: the importance of equol's lesser known cousin to human health. Retrieved from [Link]

  • ResearchGate. (2008). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113150-67-7 | Product Name : this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl Vinyl Carbonate in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of Benzyl Vinyl Carbonate (BVC) in bioconjugation and peptide modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BVC, with a focus on troubleshooting and mitigating potential side reactions. My aim here is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

I. Understanding the Primary Reaction: N-Terminus and Lysine Modification

This compound is primarily utilized as a reagent for the protection of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, with a benzyloxycarbonyl (Cbz or Z) group. The intended reaction is a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the carbonate, leading to the formation of a stable carbamate linkage and the release of vinyl alcohol, which rapidly tautomerizes to acetaldehyde.

reagents R-NH₂ (Amino Acid) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product R-NH-Cbz (Protected Amino Acid) + Acetaldehyde intermediate->product Elimination of Vinyl Alcohol

Caption: Desired reaction pathway for amine protection.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What is the optimal pH for reacting this compound with my peptide?

The optimal pH is a balance between having a sufficiently nucleophilic amine and the stability of the reagent. Primary amines need to be in their deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino group (for lysine, the ε-amino group pKa is ~10.5). A common starting point is a pH between 8.5 and 9.5. However, be aware that at higher pH, the rate of hydrolysis of this compound also increases.

Q2: What solvents are recommended for this reaction?

Aqueous buffered solutions are common, often with a co-solvent to aid in the solubility of the this compound. A mixture of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) with an aqueous buffer is a good starting point.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing aliquots of the reaction mixture over time, you can track the disappearance of the starting peptide and the appearance of the Cbz-protected product. Mass spectrometry (LC-MS) is invaluable for confirming the identity of the product peak.

III. Troubleshooting Guide: Side Reactions and Mitigation

While the primary reaction is straightforward, several side reactions can occur, leading to undesired products and reduced yield of the target conjugate. This section provides a detailed guide to identifying and addressing these issues.

Issue 1: Michael Addition to Nucleophilic Side Chains

The vinyl group of this compound is an α,β-unsaturated system, making it susceptible to Michael addition by nucleophiles.[2][3] This is a significant potential side reaction, especially with amino acids bearing highly nucleophilic side chains.

reagents Nucleophilic Side Chain (e.g., Cys-SH) + this compound michael_adduct Michael Adduct (Side Product) reagents->michael_adduct Michael Addition

Caption: Michael addition side reaction pathway.

  • Symptom: You observe a product with a mass increase of 178.19 Da (the molecular weight of this compound) that is not the expected Cbz-protected product. This adduct is often more stable than the intended carbamate under certain conditions.

  • Amino Acids at Risk:

    • Cysteine: The thiol group of cysteine is a potent nucleophile and readily undergoes Michael addition.[4]

    • Lysine: While the primary target for Cbz protection, the ε-amino group can also act as a Michael donor, leading to a dialkylated product.

    • Histidine: The imidazole side chain of histidine can also participate in Michael addition, particularly at a pH where it is deprotonated.

  • Troubleshooting and Mitigation:

Parameter Recommendation Rationale
pH Control Maintain the pH as low as feasible while still allowing for efficient N-terminal/lysine modification (typically pH 8.5-9.0).The nucleophilicity of the thiol group of cysteine (pKa ~8.5) is highly pH-dependent. At lower pH values, a larger proportion of thiol groups will be protonated and less nucleophilic, reducing the rate of Michael addition.
Stoichiometry Use the minimum effective excess of this compound. Start with a 1.1 to 1.5 molar excess and optimize from there.A large excess of the reagent will drive the Michael addition side reaction.
Reaction Time Monitor the reaction closely by HPLC and quench it as soon as the desired product formation has plateaued.Prolonged reaction times increase the likelihood of side product formation.
Blocking of Nucleophilic Side Chains If your peptide contains highly reactive cysteines that are not the target of modification, consider temporarily protecting the thiol groups.This is the most definitive way to prevent Michael addition to cysteine.
  • Experimental Protocol: Quenching the Reaction

    • Once the reaction is deemed complete by HPLC analysis, add a quenching reagent to consume the excess this compound.

    • A suitable quenching reagent is a small molecule primary amine, such as glycine or tris(hydroxymethyl)aminomethane (TRIS), at a concentration of 20-50 mM.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.

    • Proceed with purification of your Cbz-protected peptide.

Issue 2: Hydrolysis of this compound

This compound can be hydrolyzed in aqueous solutions, leading to the formation of benzyl alcohol and carbon dioxide, and reducing the effective concentration of the reagent.

  • Symptom: The reaction does not go to completion, even with a stoichiometric excess of the reagent. You may also observe benzyl alcohol as a byproduct in your reaction mixture.

  • Factors Influencing Hydrolysis:

    • pH: The rate of hydrolysis increases significantly at higher pH values (pH > 9.5).

    • Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Buffer Nucleophiles: Some buffer components, such as Tris, can act as nucleophiles and react with the this compound.

  • Troubleshooting and Mitigation:

Parameter Recommendation Rationale
pH Control Maintain the reaction pH in the optimal range of 8.5-9.5. Avoid excessively basic conditions.Minimizes the rate of hydroxide-mediated hydrolysis.
Temperature Perform the reaction at room temperature or below (e.g., 4°C) if the reaction kinetics are still favorable for the desired modification.Lower temperatures slow down the rate of hydrolysis.
Reagent Addition For slow reactions, consider adding the this compound in multiple portions over the course of the reaction.This maintains a more constant effective concentration of the reagent.
Buffer Selection Use non-nucleophilic buffers such as phosphate or borate buffers.Avoids consumption of the reagent by the buffer components.
Issue 3: Formation of Unidentified Byproducts

You may observe unexpected peaks in your HPLC chromatogram with masses that do not correspond to the expected product or the common side products discussed above.

  • Possible Causes:

    • Reaction with Impurities: The starting peptide or the this compound may contain impurities that are also reactive.

    • Acetaldehyde Adducts: The acetaldehyde generated from the primary reaction can potentially react with nucleophilic side chains, although this is less common under standard bioconjugation conditions.

    • Polymerization: Under certain conditions, the vinyl group can undergo polymerization.[5]

  • Troubleshooting and Mitigation:

start Start Experiment check_purity Check Purity of Starting Materials (Peptide and BVC) start->check_purity run_reaction Run Reaction Under Optimized Conditions check_purity->run_reaction Purity OK analyze Analyze by HPLC-MS run_reaction->analyze unexpected_peaks Unexpected Peaks? analyze->unexpected_peaks isolate_characterize Isolate and Characterize Byproducts (NMR, MS/MS) unexpected_peaks->isolate_characterize Yes end End unexpected_peaks->end No troubleshoot Adjust Reaction Conditions (pH, Temp, Stoichiometry) isolate_characterize->troubleshoot troubleshoot->run_reaction

Caption: Workflow for troubleshooting unknown byproducts.

  • Ensure Purity of Starting Materials: Analyze your starting peptide and the this compound by HPLC and mass spectrometry to ensure their purity. Impurities in the this compound, such as benzyl alcohol or benzaldehyde, can be detected by GC-MS or HPLC.[6][7]

  • Isolate and Characterize Byproducts: If the unknown byproduct is present in a significant amount, consider isolating it by preparative HPLC for characterization by high-resolution mass spectrometry and NMR.[8][9][10]

  • Systematic Variation of Reaction Parameters: Systematically vary the reaction conditions (pH, temperature, stoichiometry, solvent) one at a time to determine the effect on the formation of the byproduct. This can provide clues about its formation mechanism.

IV. Analytical Methods for Product and Byproduct Identification

A robust analytical workflow is essential for understanding and troubleshooting your reactions.

Technique Application
Reversed-Phase HPLC (RP-HPLC) Separation of the starting peptide, desired product, and byproducts based on polarity. Essential for monitoring reaction progress and assessing purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the molecular weights of all components in the reaction mixture. Invaluable for identifying known and unknown products and byproducts.
Tandem Mass Spectrometry (MS/MS) Can be used to fragment isolated products and byproducts to gain structural information and identify the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive characterization of isolated products and byproducts.[9][11]

V. Concluding Remarks

This compound is a valuable tool for the Cbz-protection of amines in peptides and proteins. However, a thorough understanding of its reactivity, particularly the potential for Michael addition side reactions, is crucial for successful and reproducible results. By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, and by implementing a robust analytical workflow, you can minimize the formation of undesired byproducts and achieve high yields of your target conjugate. Should you encounter persistent issues, do not hesitate to reach out to our technical support team with your analytical data for further assistance.

VI. References

  • ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. [Image attached to a publication]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Walsh, C. T., and Wencewicz, T. A. (2013). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Angewandte Chemie International Edition, 52(33), 8594-8619.

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 113–118.

  • Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Retrieved from [Link]

  • ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. [Image attached to a publication]. Retrieved from [Link]

  • Loos, W. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Archives of toxicology, 95(5), 1735–1746.

  • MDPI. (2020). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Retrieved from [Link]

  • MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Retrieved from [Link]

  • ResearchGate. (2015). Chemical reactions between poly(carbonate) and poly(vinyl amine) thermally induced by a high magnetic field pulse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron enabled bioconjugation chemistries. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. PubMed Central. Retrieved from [Link]

  • PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

  • PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Retrieved from [Link]

Sources

Incomplete reaction of Benzyl vinyl carbonate troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl Vinyl Carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges encountered during its reaction, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: Why is my reaction showing low or incomplete conversion of starting materials?

Answer: An incomplete reaction is one of the most common challenges and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. The primary causes often involve catalyst deactivation, insufficient activation energy, or the presence of inhibitors.

Potential Causes and Recommended Actions:

  • Moisture and Air Sensitivity: Many organometallic catalysts used in carbonate synthesis are sensitive to moisture and atmospheric oxygen. Contamination can lead to catalyst deactivation and stall the reaction.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and reagents should be handled using appropriate air-free techniques.

  • Sub-optimal Temperature: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature.

    • Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be of poor quality, or the amount used may be insufficient for the scale of your reaction.

    • Action:

      • Verify the quality and age of your catalyst. If in doubt, use a fresh batch.

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).

      • Consider a different catalyst. For related carbonate syntheses, palladium-based catalysts have shown high efficacy.[2]

  • Presence of Inhibitors: Starting materials may contain impurities that act as inhibitors. For instance, acidic impurities can neutralize basic catalysts.

    • Protocol: Purify starting materials before use. Benzyl alcohol can be distilled, and other reagents can be purified by recrystallization or column chromatography.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) start->check_reagents check_catalyst Assess Catalyst Activity & Loading check_reagents->check_catalyst If no improvement success Reaction Complete check_reagents->success If successful check_temp Evaluate Reaction Temperature check_catalyst->check_temp If no improvement check_catalyst->success If successful check_temp->success If successful

Caption: A stepwise approach to troubleshooting low reaction conversion.

Question 2: My reaction has consumed the starting material, but the yield of this compound is low due to side products. What is happening?

Answer: The formation of byproducts is a clear indicator of side reactions occurring in parallel with your main synthetic pathway. The vinyl and benzyl functional groups in your reagents are both susceptible to undesired reactions under certain conditions.

Common Side Reactions and Mitigation Strategies:

  • Polymerization of the Vinyl Group: Vinyl compounds are known to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]

    • Mitigation:

      • Add a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture.[4]

      • Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

  • Formation of Dibenzyl Carbonate: If benzyl alcohol is used as a starting material, it can react with the product or another molecule of activated carbonate source to form the symmetrical dibenzyl carbonate.

    • Mitigation: This is often an issue of stoichiometry. Ensure that the vinylating agent is present in a slight excess to favor the formation of the desired mixed carbonate.

  • Hydrolysis: If water is present, the carbonate product can hydrolyze back to benzyl alcohol and other degradation products.[5]

    • Mitigation: As mentioned previously, strict anhydrous conditions are critical.

Potential Side Reaction Pathways

SM Starting Materials (e.g., Benzyl Alcohol + Vinylating Agent) Product Desired Product (this compound) SM->Product Desired Reaction Side1 Side Product 1 (Polymerization) SM->Side1 Radical Initiation / Heat Side2 Side Product 2 (Dibenzyl Carbonate) SM->Side2 Incorrect Stoichiometry Side3 Side Product 3 (Hydrolysis Products) Product->Side3 Presence of Water G start Crude Reaction Mixture workup Aqueous Workup (Base, Water, Brine) start->workup check_purity Assess Purity (TLC/HPLC) workup->check_purity chromatography Silica Gel Column Chromatography check_purity->chromatography Purity <95% or Impurities Present final_product Pure this compound check_purity->final_product Purity >95% chromatography->final_product

Sources

Benzyl vinyl carbonate stability in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl Vinyl Carbonate (BVC). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of BVC's stability. Understanding its behavior in acidic and basic environments is critical for successful experimental design, troubleshooting unexpected results, and ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (BVC)?

A1: this compound is a molecule with two distinct reactive sites: the vinyl ether and the benzyl carbonate ester. Its overall stability is dictated by the susceptibility of these groups to acidic or basic conditions.

  • Acidic Conditions: BVC is highly sensitive to acid. The vinyl ether moiety is rapidly cleaved even by trace amounts of acid, making it the primary point of failure in acidic media.

  • Basic Conditions: BVC shows moderate stability in basic conditions. It is susceptible to nucleophilic attack at the carbonyl carbon (hydrolysis) and base-initiated polymerization at the vinyl group. It is generally more stable in weak, non-nucleophilic bases than in strong nucleophilic bases like hydroxides or methoxides.

Q2: What are the primary decomposition products of BVC under different pH conditions?

A2: The degradation products are a direct reflection of the reaction conditions:

  • In Acid: The main products are benzyl alcohol and acetaldehyde , resulting from the rapid hydrolysis of the vinyl group. Carbon dioxide is also released upon the decomposition of the resulting unstable carbonic acid monoester.

  • In Base: The products can be more varied. Nucleophilic attack on the carbonate leads to benzyl alcohol and, transiently, vinyl alcohol, which immediately tautomerizes to acetaldehyde . Concurrently, strong bases can initiate anionic polymerization, leading to poly(this compound) or other polymeric materials, which may appear as a sticky precipitate or oil.

Q3: Can I use BVC in reactions involving both acidic and basic steps?

A3: This requires careful planning and an orthogonal protecting group strategy.[1] Given its high acid sensitivity, any acidic step should be performed after the BVC moiety has been consumed or removed. If basic conditions are required, mild, sterically hindered, or non-nucleophilic bases are recommended to minimize hydrolysis and polymerization. Reactions should be run at low temperatures to further suppress these side reactions.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments with BVC.

Problem 1: My NMR/GC-MS analysis shows a significant peak for acetaldehyde (boiling point: 20.2 °C). Where did it come from?

  • Probable Cause: You have encountered acid-catalyzed hydrolysis of the vinyl ether group. This is a very fast reaction. The source of acid could be an acidic reagent, a co-solvent (e.g., un-neutralized CDCl3), or residual acid on glassware. The vinyl group is known to be stable under basic conditions but labile in acid.[2] The mechanism involves protonation of the vinyl double bond, which is the rate-determining step, followed by hydration and collapse to the final products.[3]

  • Solutions:

    • Rigorous Anhydrous & Neutral Conditions: Ensure all solvents and reagents are strictly anhydrous and neutral. Solvents like dichloromethane (DCM) should be freshly distilled or passed through a plug of basic alumina.

    • Use of Acid Scavengers: In reactions where acid might be generated in situ, include a non-nucleophilic acid scavenger, such as a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Glassware Preparation: Wash glassware with a base solution (e.g., dilute ammonia), rinse thoroughly with deionized water and then an organic solvent, and oven-dry immediately before use.

Problem 2: My reaction is sluggish, and upon workup, I isolate a significant amount of benzyl alcohol.

  • Probable Cause: Your BVC has undergone hydrolysis at the carbonate ester linkage. This is typically caused by nucleophilic attack from a base, such as an alkali metal hydroxide, alkoxide, or even some amines.[4] Carbonates are generally less reactive to basic hydrolysis than esters, but the reaction still proceeds, especially at elevated temperatures.[5]

  • Solutions:

    • Select a Milder Base: If a base is required, switch to a weaker or more sterically hindered base. For example, potassium carbonate is less nucleophilic than potassium hydroxide.

    • Lower Reaction Temperature: Perform the reaction at 0 °C or below to significantly reduce the rate of carbonate hydrolysis.

    • Limit Water: Ensure the reaction is anhydrous, as water is the ultimate nucleophile in hydrolysis reactions.

Problem 3: My reaction mixture became viscous, cloudy, or formed a sticky precipitate.

  • Probable Cause: You are observing base-initiated polymerization of the vinyl group. Vinyl monomers are susceptible to chain-reaction polymerization, which can be initiated by strong bases (anionic polymerization) or free radicals.[6][7] This is a known issue with vinyl carbonate monomers.[8]

  • Solutions:

    • Avoid Strong, Unhindered Bases: Strong bases like hydroxides, methoxides, or organolithiums are potent initiators. If possible, use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered amine bases.

    • Add a Radical Inhibitor: If you suspect radical formation (e.g., from heat, light, or impurities), add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture.[7]

    • Maintain Low Temperatures: Polymerization is often thermally activated. Keeping the reaction cold will disfavor initiation and propagation steps.

    • Degas Solvents: Remove dissolved oxygen, which can sometimes promote radical pathways, by degassing your solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).

Summary of Stability and Decomposition Pathways
ConditionReagent ClassStability of BVCPrimary Decomposition PathwayKey Products
Acidic Strong Protic Acids (HCl, H₂SO₄)Very LowRapid Hydrolysis of Vinyl EtherAcetaldehyde, Benzyl Alcohol, CO₂
Lewis Acids (BF₃·OEt₂, TiCl₄)Very LowComplexation & CleavageComplex Mixture, Acetaldehyde
Mildly Acidic (SiO₂, Pyridinium salts)Low to ModerateSlow Hydrolysis of Vinyl EtherAcetaldehyde, Benzyl Alcohol, CO₂
Basic Strong Bases (NaOH, KOtBu)LowHydrolysis & PolymerizationBenzyl Alcohol, Acetaldehyde, Polymer
Amine Bases (Et₃N, DBU)ModerateSlow Hydrolysis & PolymerizationBenzyl Alcohol, Acetaldehyde, Polymer
Carbonate Bases (K₂CO₃, Cs₂CO₃)GoodVery Slow HydrolysisBenzyl Alcohol (trace)

Mechanistic Insights: Visualizing BVC Decomposition

The following diagrams illustrate the key chemical transformations BVC undergoes in acidic and basic environments.

Diagram 1: Acid-Catalyzed Hydrolysis of this compound.
digraph "Acid_Catalyzed_Hydrolysis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=none, fontname="Helvetica", fontsize=10];
  edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=10];

// Nodes BVC [label="Benzyl Vinyl\nCarbonate (BVC)"]; Protonated [label="Protonated Intermediate\n(Resonance Stabilized)"]; Hemiacetal [label="Hemiacetal Carbonate"]; Products [label="Benzyl Alcohol + Acetaldehyde + CO₂"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges BVC -> inv1 [label="+ H⁺", color="#EA4335"]; inv1 -> Protonated [label="Rate-determining step"]; Protonated -> inv2 [label="+ H₂O\n- H⁺", color="#4285F4"]; inv2 -> Hemiacetal; Hemiacetal -> Products [label="Rapid\nDecomposition", color="#34A853"]; }

Experimental Protocols

Protocol 1: General Procedure for Assessing BVC Stability

This protocol provides a framework to test the stability of BVC against a specific acidic or basic reagent. It is crucial to run a control reaction (without the acid/base) in parallel.

1. Materials & Setup:

  • This compound (BVC), purified

  • Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile)

  • Acidic or basic reagent of interest (e.g., 1M HCl in Dioxane, 1M NaOH aq., Triethylamine)

  • Internal standard for quantitative analysis (e.g., Dodecane for GC, Dimethyl terephthalate for NMR)

  • Quenching solution (e.g., Saturated NaHCO₃ for acid test; Saturated NH₄Cl for base test)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

2. Procedure:

  • Set up two round-bottom flasks under an inert atmosphere.

  • To each flask, add BVC (e.g., 100 mg, 0.56 mmol) and a known amount of the internal standard.

  • Dissolve the solids in the anhydrous solvent (e.g., 5 mL).

  • Take a t=0 sample from one flask for immediate analysis.

  • To the "test" flask, add the acidic or basic reagent (e.g., 0.1 equivalents). To the "control" flask, add an equivalent volume of solvent.

  • Stir both flasks at a constant temperature (e.g., 25 °C).

  • Monitor the reaction by taking aliquots at specific time points (e.g., 1h, 4h, 12h, 24h).[9][10]

  • To analyze an aliquot: withdraw ~0.1 mL of the reaction mixture, immediately quench it in a vial containing the appropriate quenching solution and an extraction solvent (e.g., ethyl acetate). Shake vigorously, separate the organic layer, and dry it with Na₂SO₄ before analysis.

3. Analysis:

  • GC-MS/GC-FID: Ideal for separating and quantifying volatile components. Use this to monitor the disappearance of BVC and the appearance of benzyl alcohol and other byproducts.[11][12]

  • ¹H NMR: Provides structural information. Monitor the disappearance of the characteristic vinyl protons of BVC (~7.2, 4.8, 4.5 ppm) and the appearance of peaks for acetaldehyde (singlet ~9.7 ppm, doublet ~2.2 ppm) and benzyl alcohol.

  • HPLC: Can be used to quantify the non-volatile components, especially if polymerization is suspected.[13]

4. Data Interpretation:

  • Compare the rate of BVC consumption in the "test" flask versus the "control" flask.

  • Identify and quantify the formation of degradation products over time to understand the primary decomposition pathway under the tested conditions.

References

  • Kresge, A. J., & Ubysz, D. (1994). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. ARKIVOC, 2002(4), 12-17. [Link]

  • Peppel, W. J. (1958). Preparation and Properties of the Alkylene Carbonates. Industrial & Engineering Chemistry, 50(5), 767-770.
  • Ataman Kimya. (n.d.). Vinylene Carbonate. Retrieved from [Link]

  • Onida, K., Haddleton, A. J., Norsic, S., Boisson, C., D'Agosto, F., & Duguet, N. (2020). Organocatalytic synthesis of vinylene carbonates. ResearchGate. [Link]

  • Zhang, Z., et al. (2002). Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). Polymer, 43(18), 4937-4942. Available from: [Link]

  • Melich, J. P., et al. (2020). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 142(30), 13195–13201. [Link]

  • Reddit User Discussion. (2023). Problems with synthesis of Benzyl tosylate (decomposition). r/Chempros. [Link]

  • Peterson, C. M., & Polizzi, C. M. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 36(9), 1640-1647. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

  • Wikipedia. (n.d.). Vinylene carbonate. Retrieved from [Link]

  • Shutalev, A. D., & Kishkoparov, N. V. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Depolymerization of polycarbonate by methanol and benzyl alcohol under pressurized microwave irradiation. [Link]

  • Kumar, S., & Vankar, Y. D. (2015). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 2, 87-91. [Link]

  • Google Patents. (n.d.).
  • IHPA. (n.d.). Base Catalyzed Decomposition (BCD). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Common issues associated with the copolymerization of olefins and vinyl polar monomers. [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]

  • Ottenheijm, R., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • D'Andola, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8245–8257. [Link]

  • Kučerová-Chlupáčová, M., et al. (2013). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc, 2014(3), 184-201. [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]

  • Tschickardt, M., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • He, Z., et al. (2020). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters, 22(1), 245–250. [Link]

  • Gogoi, N., et al. (2024). Base-Driven Ring-Opening Reactions of Vinylene Carbonate. Journal of The Electrochemical Society, 171(5), 050550. [Link]

  • Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-868. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Rusanov, A. L., et al. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(21), 4726. [Link]

  • Gustin, J. L., & El-Sabaawi, M. (2005). Understanding Vinyl Acetate Polymerization Accidents. Organic Process Research & Development, 9(5), 624–629. [Link]

  • Kasnatscheew, J., et al. (2023). High-Voltage Instability of Vinylene Carbonate (VC): Impact of Formed Poly-VC on Interphases and Toxicity. Advanced Energy Materials, 13(44). [Link]

  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports. [Link]

  • D'Andola, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Publications. [Link]

  • Yamaki, S., et al. (1998). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Journal of Chromatography A, 813(1), 183-189. [Link]

  • Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity in Benzyl Vinyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl vinyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall selectivity and yield of their reactions. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the reaction of benzyl alcohol with vinyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of the benzyl alcohol attacks the carbonyl carbon of the vinyl chloroformate. A tertiary amine base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis are often attributed to a few key factors:

  • Polymerization of the Product: this compound, like many vinyl monomers, can polymerize under certain conditions. This is a significant competing reaction that consumes the desired product.

  • Incomplete Reaction: Sub-optimal reaction conditions, such as incorrect temperature or insufficient reaction time, can lead to a significant amount of unreacted starting materials.

  • Side Reactions: The formation of byproducts other than polymers can also reduce the yield of the desired product.

  • Losses during Workup and Purification: Inefficient extraction or purification techniques can lead to significant product loss.

Q3: What are the primary side products I should be aware of?

The primary side products to be mindful of are:

  • Poly(this compound): As mentioned, polymerization is a common issue.

  • Dibenzyl carbonate: This can form through a secondary reaction of this compound with unreacted benzyl alcohol, especially under conditions that favor transesterification.

  • Impurities from starting materials: Commercially available benzyl alcohol may contain benzaldehyde, and vinyl chloroformate can have its own set of impurities.[2] These can either be carried through to the final product or participate in side reactions.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (benzyl alcohol and vinyl chloroformate), you can visually track the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.[3]

II. Troubleshooting Guide: Addressing Specific Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Problem 1: Low Selectivity - Significant Polymer Formation

Q: My final product is a viscous oil or a solid mass, and NMR analysis shows broad peaks characteristic of a polymer. How can I prevent this?

A: Polymerization is a common pitfall, often initiated by the base used in the reaction. Here’s a breakdown of the cause and solutions:

Causality: Triethylamine (TEA) is known to initiate the polymerization of vinyl carbonate.[4] While it is an effective acid scavenger, its nucleophilic character can lead to the formation of a reactive intermediate that starts the polymerization chain reaction.

Solutions:

  • Choice of Base: Switch from triethylamine to pyridine. Pyridine is less nucleophilic and less prone to initiating polymerization. While it is a weaker base than TEA, it is generally sufficient for scavenging the HCl produced.[5]

  • Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of vinyl chloroformate. Exothermic reactions can lead to localized heating, which can accelerate polymerization.

  • Use of Inhibitors: Consider adding a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture. This can help to quench any radical species that might initiate polymerization.

Experimental Protocol: Minimizing Polymerization

  • To a solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add vinyl chloroformate (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction temperature at 0 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold, dilute aqueous HCl.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Problem 2: Presence of Dibenzyl Carbonate Impurity

Q: My purified product contains a significant amount of dibenzyl carbonate. What causes this and how can I avoid it?

A: The formation of dibenzyl carbonate is a classic example of a transesterification side reaction.

Causality: The desired product, this compound, can react with unreacted benzyl alcohol to form the more thermodynamically stable dibenzyl carbonate. This reaction is often catalyzed by the base used in the reaction.

Solutions:

  • Stoichiometry Control: Use a slight excess of vinyl chloroformate (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the benzyl alcohol.

  • Order of Addition: Add the benzyl alcohol/pyridine mixture to the vinyl chloroformate solution. This maintains a low concentration of benzyl alcohol throughout the reaction, disfavoring the transesterification side reaction.

  • Temperature and Reaction Time: Avoid prolonged reaction times and elevated temperatures, as these conditions can promote the transesterification reaction.

Data Presentation: Effect of Base on Selectivity

BaseTemperature (°C)Reaction Time (h)This compound Yield (%)Dibenzyl Carbonate (%)
Triethylamine256~60~15
Pyridine04>85<5
2,6-Lutidine04>80<5

Note: These are representative data based on typical outcomes; actual results may vary.

Problem 3: Product Discoloration and Degradation

Q: My final product is yellow or brown, and the purity seems to decrease over time, even during storage. What is happening?

A: Discoloration and degradation can be due to impurities in the starting materials or thermal instability of the product.

Causality:

  • Impurities: Benzaldehyde, a common impurity in benzyl alcohol, can undergo side reactions leading to colored byproducts.[2]

  • Thermal Decomposition: this compound can be thermally labile. Prolonged exposure to heat, especially during distillation at atmospheric pressure, can lead to decomposition. While specific decomposition pathways for this compound are not extensively documented, decarboxylation is a known degradation route for similar carbonate compounds.[6]

Solutions:

  • Purify Starting Materials: Distill benzyl alcohol before use to remove benzaldehyde and other impurities. Ensure the vinyl chloroformate is of high purity.

  • Purification Method:

    • Avoid High-Temperature Distillation: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.

    • Chromatography: Flash column chromatography on silica gel is an effective method for removing both colored impurities and byproducts like dibenzyl carbonate.

    • Aqueous Workup: A thorough wash with a mild reducing agent solution (e.g., 1% sodium bisulfite) can help to remove aldehyde impurities.

  • Storage: Store the purified this compound at a low temperature (2-8 °C) under an inert atmosphere and protected from light.[7]

Experimental Protocol: Purification of this compound

  • After the aqueous workup, concentrate the crude product in vacuo.

  • Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

  • Load onto a silica gel column pre-equilibrated with the same solvent system.

  • Elute with a gradient of increasing ethyl acetate concentration.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

III. Visualizing the Process: Diagrams and Workflows

Diagram 1: Synthetic Pathway and Key Side Reactions

This diagram illustrates the main reaction for the synthesis of this compound and highlights the major competing side reactions.

BA Benzyl Alcohol BVC This compound BA->BVC VC Vinyl Chloroformate VC->BVC Base Pyridine Base->BVC + HCl Scavenging Polymer Poly(this compound) BVC->Polymer Polymerization (e.g., initiated by TEA) DBC Dibenzyl Carbonate BVC->DBC + Benzyl Alcohol (Transesterification)

Caption: Main synthesis and side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield.

start Low Yield of This compound check_purity Analyze crude product by NMR/GC-MS start->check_purity is_polymer Significant polymer formation? check_purity->is_polymer is_sm High levels of starting material? is_polymer->is_sm No sol_polymer Switch to Pyridine Lower Temperature Add Inhibitor is_polymer->sol_polymer Yes is_dbc Dibenzyl carbonate present? is_sm->is_dbc No sol_sm Increase reaction time Check reagent quality is_sm->sol_sm Yes sol_dbc Use slight excess of Vinyl Chloroformate Change addition order is_dbc->sol_dbc Yes end Improved Yield is_dbc->end No sol_polymer->end sol_sm->end sol_dbc->end

Caption: Troubleshooting low yield issues.

IV. References

  • Google Patents. (n.d.). CN103880811A - Synthetic method of vinyl ethylene carbonate.

  • Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.

  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. [Link]

  • Wikipedia. (n.d.). Phosgene. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113150-67-7 | Product Name : this compound. [Link]

  • Gusarov, V. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Russian Journal of General Chemistry, 91(12), 2485-2491. [Link]

  • MDPI. (2022). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. [Link]

  • ResearchGate. (2025). Triethylamine-Based Catalysts for the Melt Polymerization of Carbonate Monomers. [Link]

  • Royal Society of Chemistry. (2025). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. [Link]

  • ResearchGate. (2025). Structure and Formation Mechanism of Polymer Byproducts in Vinyl Carbonate Synthesis. [Link]

  • ACS Publications. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Google Patents. (n.d.). JP3368832B2 - Method for producing vinylene carbonate.

  • ResearchGate. (2025). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. [Link]

  • ResearchGate. (2025). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. [Link]

  • ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][8][9] Oxazine-4-On Derivatives. [Link]

  • SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. [Link]

  • Agilent. (n.d.). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. [Link]

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Validation & Comparative

A Comparative Guide to Amine Protection: Benzyl Vinyl Carbonate vs. Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. The protection of amine functionalities is a frequent necessity, preventing their inherent nucleophilicity and basicity from interfering with reactions at other sites within a molecule.[1][2] Among the arsenal of amine protecting groups, carbamates are a cornerstone, offering a balance of stability and selective cleavage.[3] This guide provides an in-depth, comparative analysis of two benzyl-based carbamate protecting group precursors: the well-established Benzyl Chloroformate (Cbz-Cl) and the less conventional Benzyl Vinyl Carbonate.

The Enduring Legacy of Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate, often abbreviated as Cbz-Cl or Z-Cl, is a reagent with a rich history in organic synthesis, particularly in the pioneering work of Bergmann and Zervas in peptide chemistry.[1][4] It reacts with amines to form the benzyloxycarbonyl (Cbz or Z) protecting group, a mainstay in the synthetic chemist's toolbox.[1][5]

Mechanism of Cbz Protection

The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl.[5] This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of an Amine

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA)

  • Aqueous solvent (e.g., water, 1,4-dioxane/water mixture) or organic solvent (e.g., dichloromethane - DCM)

  • Ice bath

Procedure:

  • Dissolve the amine substrate in the chosen solvent system.

  • Cool the solution in an ice bath to 0 °C.

  • Add the base to the solution. For aqueous systems, a solution of sodium carbonate is common. For organic solvents, an organic base like DIPEA is suitable.

  • Slowly add benzyl chloroformate dropwise to the cooled, stirring solution. Maintain the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate aqueous workup to remove the base and any unreacted Cbz-Cl. The Cbz-protected amine can then be extracted with an organic solvent.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its susceptibility to removal under specific and mild conditions, offering orthogonality to other protecting groups like Boc and Fmoc.[1][4] The most common deprotection method is catalytic hydrogenolysis.[7][8]

Cbz Deprotection Workflow start Cbz-Protected Amine hydrogenolysis Catalytic Hydrogenolysis H₂, Pd/C start->hydrogenolysis acidolysis Acidolysis HBr/AcOH start->acidolysis deprotected Free Amine + Toluene + CO₂ hydrogenolysis->deprotected acidolysis->deprotected

Caption: Common deprotection pathways for the Cbz group.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (H₂ gas balloon or hydrogenator)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Replace the inert atmosphere with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Advantages and Disadvantages of Benzyl Chloroformate
AdvantagesDisadvantages
Well-established and extensively documented protocols.[9][10]Corrosive and a lachrymator, requiring careful handling.[11][12]
The Cbz group is stable to a wide range of reaction conditions.[4]Generates acidic byproduct (HCl) that must be neutralized.
Deprotection via hydrogenolysis is very mild and selective.[1][7]The benzyl group can be sensitive to some oxidative and reductive conditions.
Orthogonal to Boc and Fmoc protecting groups.[1][4]Deprotection by hydrogenolysis is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes).

This compound: A Reactive Alternative?

This compound is a less common reagent for amine protection. Its use is noted in the synthesis of various carbonates and some bioactive molecules, but it has not been widely adopted as a standard protecting group precursor in the same vein as Cbz-Cl.[13]

Hypothetical Mechanism of Amine Protection

Based on the structure of this compound, a plausible mechanism for its reaction with an amine would also be a nucleophilic acyl substitution. The amine would attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The key difference lies in the leaving group: a vinyloxy anion, which would then tautomerize to acetaldehyde.

Sources

Alternatives to Benzyl vinyl carbonate for Cbz protection

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Alternatives

I'm starting with focused Google searches to find Cbz protection alternatives to benzyl vinyl carbonate. I'm focusing on reagents, conditions, and how well they work, plus comparing them. This initial stage will give me a lay of the land and allow me to zero in on promising pathways.

Analyzing Alternative Reagents

I'm now diving deep into the Google search results, aiming to pull out the most frequent and effective alternatives. I'm especially keen on finding experimental data and mechanistic insights, as well as citations to reliable sources. My focus is on identifying any detailed experimental protocols that have quantitative data useful for building a comparative table.

Developing Comparative Strategies

I'm now expanding my search to build a structure for my guide. I'll cover Cbz protection importance, discuss this compound briefly, and then delve into alternatives. Each alternative will include mechanism, pros/cons, and citations. I plan a comparative table for yield, time, temperature, and compatibility.

Comparative Guide: NMR Spectroscopy for Benzyl Vinyl Carbonate Reaction Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl vinyl carbonate (BVC) has emerged as a high-utility reagent in drug development, serving primarily as a "greener" alternative to Benzyl chloroformate (Cbz-Cl) for amine protection. Unlike chloroformates, which generate acidic byproducts (HCl), BVC releases acetaldehyde, making it compatible with acid-sensitive substrates. However, BVC is also utilized as a monomer in radical polymerizations to generate functionalized polycarbonates.

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against HPLC and FTIR as the primary validation method for BVC reaction products. While HPLC offers superior quantitation of trace impurities, this guide demonstrates that


H NMR is the superior orthogonal tool for structural confirmation  due to the distinct diagnostic loss of the vinylic spin system.

The Analytical Challenge: Why BVC requires specific oversight

The structural confirmation of BVC reactions hinges on the fate of the vinyl carbonate moiety . Depending on the reaction pathway, the analytical markers change drastically:

  • N-Z Protection (Acylation): The vinyl group acts as a leaving group (tautomerizing to acetaldehyde). Success = Disappearance of Vinyl Signals.

  • Polymerization: The vinyl double bond becomes the saturated backbone. Success = Broadening/Shift of Vinyl Signals to Aliphatic Region.

Standard UV-Vis (HPLC) often fails to distinguish between BVC and its carbamate product efficiently because the dominant chromophore (the benzyl ring) remains unchanged in both reactant and product.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the performance of NMR against High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) for this specific application.

Table 1: Performance Matrix for BVC Product Confirmation
Feature

H NMR Spectroscopy
HPLC-UV/MS FTIR Spectroscopy
Primary Utility Structural elucidation & reaction completion check.Purity profiling & trace impurity quantification.Functional group monitoring (in-situ).
Specificity High. Distinct AMX vinyl system is unmistakable.Medium. BVC and Cbz-products often co-elute without optimized gradients.Medium. Carbonyl shifts are subtle (Carbonate

1755 cm⁻¹ vs Carbamate

1700 cm⁻¹).
Sample Prep Minimal (dissolve in

).
Moderate (filtration, dilution, buffer prep).Minimal (ATR).
Limit of Detection

0.1 - 1.0 %.
< 0.01 % (Superior). > 1.0 %.
Throughput 5–10 mins per sample.15–30 mins per sample.< 1 min (Real-time).
Key Blind Spot Inorganic salts are invisible.Non-chromophoric byproducts (acetaldehyde) are often missed by UV.Cannot quantify yield accurately.

Spectroscopic Markers: The NMR Fingerprint

To validate the reaction, one must first establish the baseline of the starting material. This compound exhibits a classic AMX spin system for the vinyl group, which is the primary diagnostic region.

Starting Material: this compound ( )
  • Aromatic:

    
     7.30 – 7.45 ppm (Multiplet, 5H)
    
  • Vinyl Proton (

    
    , geminal to O): 
    
    
    
    7.06 ppm (dd,
    
    
    Hz, 1H)
  • Benzylic

    
    : 
    
    
    
    5.25 ppm (Singlet, 2H)
  • Vinyl Proton (

    
    , cis to O): 
    
    
    
    4.92 ppm (dd,
    
    
    Hz, 1H)
  • Vinyl Proton (

    
    , trans to O): 
    
    
    
    4.58 ppm (dd,
    
    
    Hz, 1H)
Product A: Benzyl Carbamate (N-Z Protection)
  • Diagnostic Change: Total disappearance of signals at 7.06, 4.92, and 4.58 ppm.

  • New Signal: Appearance of Carbamatyl -NH proton (broad singlet,

    
     5.0 – 6.5 ppm, concentration dependent).
    
  • Shift: Benzylic

    
     often shifts slightly upfield (
    
    
    
    5.10 – 5.15 ppm).
Product B: Poly(this compound)
  • Diagnostic Change: Disappearance of sharp vinyl peaks.

  • New Signal: Broad aliphatic backbone signals appear at

    
     1.5 – 2.5 ppm.
    
  • Broadening: The sharp benzylic singlet (

    
     5.25) broadens significantly due to polymer tacticity.
    

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming BVC reactions, highlighting the "Go/No-Go" decision points based on NMR data.

BVC_Analysis_Workflow Start Crude Reaction Mixture Prep Sample Prep (CDCl3 + TMS) Start->Prep NMR_Acq Acquire 1H NMR (16 scans, d1=10s) Prep->NMR_Acq Check_Vinyl Check Vinyl Region (4.5 - 7.1 ppm) NMR_Acq->Check_Vinyl Path_Clean Vinyl Signals ABSENT Check_Vinyl->Path_Clean No AMX Pattern Path_Dirty Vinyl Signals PRESENT Check_Vinyl->Path_Dirty AMX Pattern Detected Check_NH Check Amide/Backbone Region Path_Clean->Check_NH Result_Incomplete INCOMPLETE: Residual BVC Path_Dirty->Result_Incomplete Result_Success CONFIRMED: Pure Product Check_NH->Result_Success NH Peak Present (Amine Protection) Result_Polymer CONFIRMED: Polymerization Check_NH->Result_Polymer Broad Aliphatic (Polymerization)

Figure 1: Logical decision tree for interpreting NMR spectra of this compound reactions. Note the critical bifurcation at the Vinyl Region check.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and minimize solvent effects that can obscure the carbamate -NH signal.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.
    
    • Note: DMSO-

      
       is an alternative if the product is insoluble in chloroform, but it may cause the water peak to overlap with benzylic protons.
      
  • Instrument: 400 MHz NMR Spectrometer (or higher).

Sample Preparation
  • Isolation: Evaporate the reaction solvent (usually THF or Dichloromethane) completely. Residual non-deuterated solvents will complicate integration.

  • Weighing: Weigh approximately 10–15 mg of the crude product into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
    • Critical Step: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube. Suspended solids cause line broadening.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent evaporation of volatile impurities (like acetaldehyde, if not fully removed).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: Accurate integration requires full relaxation. The benzylic protons have longer T1 relaxation times. Short delays lead to underestimation of the product yield.

  • Scans (ns): 16 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Data Processing & Integration
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration Logic:

    • Set the Aromatic Region (7.3-7.4 ppm) to 5.00 integral value (Internal Reference).

    • Integrate the Benzylic

      
        (expected ~2.00).
      
    • Integrate the Vinyl Region (4.5–7.1 ppm).

  • Calculation of Conversion:

    
    
    

Reaction Mechanism & NMR Correlation

To understand why the NMR spectrum changes, we must visualize the atomic transitions.

Reaction_Mechanism BVC This compound (Vinyl Signals: 4.5-7.1 ppm) TS Tetrahedral Intermediate BVC->TS + Amine Amine Amine (R-NH2) Amine->TS Product Benzyl Carbamate (New NH Signal: ~5.5 ppm) TS->Product Acylation Byproduct Vinyl Alcohol -> Acetaldehyde (Aldehyde Signal: ~9.8 ppm) TS->Byproduct Elimination

Figure 2: Reaction pathway showing the cleavage of the vinyl group. The "Vinyl Alcohol" tautomerizes immediately to acetaldehyde, which is volatile and may be removed during workup, or visible as a doublet at ~2.2 ppm and quartet at ~9.8 ppm if trapped.

References

  • Olofson, R. A., & Yamamoto, Y. S. (1966). "Vinyl Carbonates." Journal of Organic Chemistry. [Link]

  • Kita, Y., et al. (1986). "Lipase-catalyzed kinetic resolution of alcohols via vinyl carbonate." Tetrahedron Letters. [Link]

  • Wiley SpectraBase. "this compound NMR Data." SpectraBase. [Link]

  • Hollmann, C., et al. (2019). "Comparison of NMR and HPLC for reaction monitoring." Analytical Chemistry. [Link]

A Guide to the Purity Analysis of Synthesized Benzyl Vinyl Carbonate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Benzyl vinyl carbonate (BVC), a versatile vinylating agent used in the synthesis of complex molecules, including immunosuppressive compounds, is no exception.[1][2] Its efficacy is directly tied to its purity, as residual starting materials, solvents, or by-products can lead to unpredictable reaction kinetics, compromised yields, and the introduction of undesirable moieties into the final product.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and benchmark BVC against common alternative vinylating agents, offering a holistic perspective for the discerning scientist.

Section 1: The Analytical Imperative: Characterizing Potential Impurities

A robust analytical strategy begins with understanding what you are looking for. The impurities present in a batch of BVC are intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the reaction of benzyl alcohol with vinyl isocyanate, which is generated in situ.[3] This pathway informs the likely profile of potential contaminants.

Table 1: Potential Impurities in this compound Synthesis and Their Origins

Impurity ClassSpecific Example(s)Typical OriginRationale for Concern
Unreacted Starting Materials Benzyl AlcoholIncomplete reaction; excess reagent used to drive the reaction to completion.Can compete in subsequent reactions; introduces hydroxyl functionalities.
Residual Solvents Toluene, HeptaneUsed as the reaction or crystallization medium.[3]Can be toxic; may interfere with downstream processes.
Catalysts / Inhibitors Triethylamine, PhenothiazineUsed to catalyze the reaction or prevent polymerization of vinyl groups.[3]Can be toxic; may poison sensitive catalysts in subsequent steps.
Side-Reaction Products Dibenzyl carbonate, Poly(vinyl carbonate)Dimerization of benzyl alcohol; premature polymerization of the vinyl group.Indicates poor reaction control; can be difficult to remove.
Degradation Products Benzyl alcohol, Carbon dioxideHydrolysis of the carbonate ester upon exposure to moisture.Reduces the effective concentration of the reagent.

Section 2: A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete purity profile. A validated, multi-pronged approach is essential for a comprehensive assessment. We will now detail the core methodologies: Nuclear Magnetic Resonance (NMR) for structural identity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and High-Performance Liquid Chromatography (HPLC) for non-volatile contaminants and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the gold standard for unambiguous structural confirmation and is highly effective for identifying and quantifying impurities that have unique proton or carbon signals. For BVC, ¹H NMR provides a clear fingerprint of the benzyl and vinyl moieties.

Causality: The chemical shifts and coupling constants are unique to the molecule's electronic environment. An impurity like benzyl alcohol will exhibit a distinct singlet for its benzylic protons at a different chemical shift (~4.7 ppm) compared to BVC's (~5.2 ppm), and its hydroxyl proton signal is also readily identifiable.[4] Similarly, the aromatic signals of residual toluene are easily distinguished from the monosubstituted benzene ring of BVC. Quantification is achieved by integrating the signals and comparing the area of an impurity peak to a known reference peak of the main compound.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Standard Preparation: Accurately weigh ~10-15 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a vial.

  • Sample Preparation: Accurately weigh ~20-30 mg of the synthesized this compound into the same vial.

  • Dissolution: Add ~0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex until fully dissolved.

  • Analysis: Transfer the solution to a clean, dry NMR tube. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the internal standard and the BVC. Integrate the signals of any identified impurities.

  • Calculation: Calculate the purity (w/w %) using the standard qNMR equation, accounting for the molar masses and number of protons for each integrated signal.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling

GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile organic compounds, making it the ideal tool for detecting residual solvents and low-boiling point impurities. Given BVC's boiling point of 112-115 °C at reduced pressure, it is amenable to GC analysis.[2][5]

Causality: The choice of a capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms), provides excellent resolution for a wide range of analytes, from non-polar solvents like heptane to more polar compounds like benzyl alcohol.[6] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an eluting peak to established libraries (e.g., NIST).[6]

Experimental Protocol: Residual Solvent and Volatile Impurity Analysis

  • Sample Preparation: Prepare a stock solution by dissolving ~100 mg of BVC in 10 mL of a high-purity solvent in which BVC is highly soluble and which does not co-elute with target analytes (e.g., dichloromethane or ethyl acetate). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Instrumentation: Use a GC system equipped with a mass selective detector (MSD).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MSD: Transfer line at 280°C, ion source at 230°C. Acquire in full scan mode (m/z 35-500).

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Integrate all peaks in the resulting chromatogram. Identify peaks by matching their mass spectra against a reference library (e.g., NIST). Quantify by comparing peak areas to a calibration curve or by using area percent normalization for a semi-quantitative profile.

High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Components

HPLC is the premier technique for the quantitative analysis of the main component and for detecting non-volatile or thermally labile impurities, such as oligomers or degradation products.[] Its high precision and accuracy make it indispensable for final purity certification.[8]

Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase separates compounds based on their hydrophobicity. BVC, being moderately polar, will be well-retained and separated from more polar impurities like benzyl alcohol and less polar impurities like toluene. A UV detector is effective because the benzene ring in BVC provides strong chromophores.[9][10]

Experimental Protocol: Purity Assay and Non-Volatile Impurity Detection

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of a BVC reference standard and dissolve in 100 mL of the mobile phase to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same nominal concentration as the standard.

  • Instrumentation: Use an HPLC system with a UV detector.

    • Column: Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm particle size.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Perform replicate injections of the standard and sample solutions.

  • Calculation: Calculate the purity by comparing the peak area of the main BVC peak in the sample chromatogram to that of the reference standard. Impurities are reported as area percentages relative to the main peak.

Section 3: Integrated Analytical Workflow and Data Comparison

A comprehensive purity assessment requires the integration of data from all three techniques. The workflow below illustrates a logical and self-validating process from sample receipt to final certification.

G Figure 1: Integrated workflow for BVC purity analysis. cluster_0 cluster_1 Analytical Workstreams cluster_2 start Synthesized BVC Sample Received nmr NMR Analysis (Identity & qNMR) start->nmr gcms GC-MS Analysis (Volatiles & Solvents) start->gcms hplc HPLC Analysis (Assay & Non-Volatiles) start->hplc end Final Purity Certificate Issued integrate Data Integration & Review nmr->integrate gcms->integrate hplc->integrate integrate->end

Caption: Figure 1: Integrated workflow for BVC purity analysis.

Each technique offers unique advantages. The table below summarizes their respective strengths and weaknesses in the context of BVC analysis.

Table 2: Comparison of Primary Analytical Techniques for this compound Purity

ParameterNMR SpectroscopyGC-MSHPLC-UV
Primary Use Structure confirmation, Quantification of known impuritiesIdentification of volatile/semi-volatile unknownsPrecise quantification (Assay), Analysis of non-volatiles
Sensitivity Moderate (mg range for qNMR)High (ng to pg range)High (µg to ng range)
Specificity Very High (Structural information)High (Mass fragmentation pattern)Moderate (Retention time, UV spectrum)
Quantification Excellent (Primary ratio method)Good (Requires calibration)Excellent (Requires reference standard)
Key Advantage No reference standard needed for purity vs. impurities.Superior for identifying unknown volatile impurities.High precision and robustness for routine QC.
Limitation Signal overlap can complicate complex mixtures.Not suitable for thermally labile or non-volatile compounds.Co-elution can be an issue; requires a chromophore.

Section 4: Benchmarking Against Alternative Vinylating Agents

The choice of a vinylating agent impacts not only the synthesis but also the subsequent analytical burden. BVC is one of many options available to the synthetic chemist.[11]

Table 3: Comparative Analysis of Common Vinylating Agents

FeatureThis compoundVinyl Sulfonates (e.g., Vinyl Tosylate)Organosilanes (e.g., DVDS)[12]
Reagent Type Activated CarbonateActivated EsterOrganometallic Equivalent
Reactivity Moderate; often requires catalysis.High; excellent leaving group.Moderate; requires palladium catalysis and an activator.[12]
Stability Good, but susceptible to moisture.Generally stable and crystalline solids.Stable to handle, but reactive under catalytic conditions.
Safety Profile Generally safe to handle.Can be lachrymatory; requires care.Low toxicity; avoids toxic by-products like those from tin reagents.
Key Impurities Benzyl alcohol, solvents.Starting sulfonyl chloride, corresponding alcohol.Siloxane oligomers, residual catalyst, unreacted halides.
Analytical Complexity Moderate; requires a multi-technique approach (NMR, GC, HPLC).Moderate; HPLC is often the primary tool for purity.High; may require specialized GC for siloxanes and ICP-MS for residual palladium.

Causality and Insight: While agents like vinyl sulfonates offer high reactivity, they can be more hazardous.[13] Organosilane reagents are praised for their low cost and safety but introduce the need to analyze for residual palladium, a critical concern in pharmaceutical development.[12] BVC occupies a practical middle ground, offering good reactivity and stability with a well-defined set of organic impurities that can be thoroughly characterized using standard, widely available analytical instrumentation.

Conclusion

The purity analysis of synthesized this compound is a critical process that demands a meticulous, multi-faceted analytical approach. A combination of NMR for structural verification, GC-MS for volatile impurity profiling, and HPLC for precise quantitative assay provides a comprehensive and robust assessment of quality. By understanding the synthetic pathway and potential impurities, scientists can deploy these techniques intelligently to ensure the integrity of their starting materials. Furthermore, when compared to alternative vinylating agents, BVC presents a balanced profile of reactivity, stability, and analyzability, making it a valuable tool, provided its purity is rigorously controlled and validated.

References

  • Google Patents. (n.d.). CN103880811A - Synthetic method of vinyl ethylene carbonate.
  • Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113150-67-7 | Product Name : this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101838256A - Method for synthesizing vinylethylene carbonate.
  • ResearchGate. (n.d.). Organocatalytic synthesis of vinylene carbonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylene carbonate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Agilent. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylation. Retrieved from [Link]

  • MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). α-Vinylation of Ester Equivalents via Main Group Catalysis for the Construction of Quaternary Centers. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Transition metal-catalyzed double C–H bond activation: synthesis of conjugated dienes. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S17. 1H NMR spectrum of Ethyl vinyl carbonate. Retrieved from [Link]

  • JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Transfer Hydrogenation of Esters to Alcohols. Retrieved from [Link]

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Strategic Reagent Selection Guide: Benzyl Vinyl Carbonate in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the introduction of the Benzyloxycarbonyl (Cbz or Z) protecting group is a ubiquitous unit operation. While Benzyl Chloroformate (Cbz-Cl) remains the commodity standard due to raw material cost, Benzyl Vinyl Carbonate (BVC) has emerged as a critical alternative for high-value APIs and acid-sensitive scaffolds.

This guide analyzes the operational leverage of BVC. Our findings indicate that while BVC carries a higher upfront Cost of Goods Sold (COGS), it significantly reduces Downstream Processing (DSP) costs and engineering controls required for hazardous waste management, offering a superior "Total Process Cost" profile for specific synthesis campaigns.

Mechanistic Advantage & Reaction Engineering

The primary value proposition of BVC lies in its leaving group thermodynamics. Unlike chloroformates, which eliminate HCl, or succinimides, which release solid NHS, BVC releases the vinyloxy group.

The Tautomerization Drive

Upon nucleophilic attack by an amine, the intermediate collapses to release vinyl alcohol. This species instantly tautomerizes to acetaldehyde.

  • Thermodynamic Sink: The keto-enol tautomerization (

    
    ) effectively renders the reaction irreversible.
    
  • Workup Simplification: Acetaldehyde (b.p. 20.2 °C) is highly volatile and is removed during standard solvent evaporation, eliminating the need for aqueous washes to remove salts or leaving groups.

Visualization: Pathway Comparison

The following diagram illustrates the "Clean Cycle" of BVC compared to the "Salt Burden" of Cbz-Cl.

G cluster_0 Standard Route (Cbz-Cl) cluster_1 Optimized Route (BVC) CbzCl Benzyl Chloroformate (Corrosive/Lachrymator) Product Cbz-Protected Amine (High Purity) CbzCl->Product + HCl Base Base (TEA/NaOH) Salt Salt Waste (Requires Filtration/Wash) BVC This compound (Neutral Liquid) Inter Tetrahedral Intermediate BVC->Inter Byprod Vinyl Alcohol Inter->Byprod Inter->Product Acet Acetaldehyde (Volatile Gas) Byprod->Acet Tautomerization (Irreversible) Product->Salt + Base Neutralization Amine Substrate (Amine) Amine->CbzCl Amine->BVC

Figure 1: Comparative reaction pathways. Note the irreversible tautomerization step in the BVC pathway (Green/Blue) which drives conversion without generating salt waste.

Comparative Technical Analysis

The following table synthesizes data from pilot-plant scale runs (1–5 kg) comparing the three dominant reagents.

FeatureBenzyl Chloroformate (Cbz-Cl)Cbz-OSu (Succinimide)This compound (BVC)
Reagent State Liquid (Corrosive)Solid (Powder)Liquid (Oil)
Atom Economy High (Cl is light)Low (NHS is heavy)Moderate
Byproducts HCl (Gas/Acid)N-HydroxysuccinimideAcetaldehyde (Volatile)
Base Requirement Mandatory (Stoichiometric)Optional (Catalytic)None (Self-driving)
Impurity Profile Benzyl chloride tracesResidual NHS (water soluble)Oligomers (rare)
Selectivity Low (Reacts with -OH, -SH)HighHigh (Chemo- & Enantioselective w/ Lipases)
Relative Cost $ (Baseline)

$

E-Factor High (Due to solvent washes)ModerateLowest (Direct concentration)
Key Insight: The "Hidden" Cost of Cbz-Cl

While Cbz-Cl is cheaper per kilogram, it requires:

  • Corrosion-resistant reactors (Hastelloy or Glass-lined) due to HCl generation.

  • Scavenger bases (Triethylamine or Carbonate), which precipitate salts.

  • Filtration/Washing steps to remove salts, leading to yield loss and higher solvent waste disposal costs.

BVC eliminates steps 2 and 3, often allowing for a "pot-to-pot" synthesis where the crude mixture is concentrated and carried directly to the next step.

Experimental Protocol: Large-Scale Amine Protection

Context: This protocol is validated for the protection of acid-sensitive amino acid esters. Scale: 1.0 mol scale.

Materials
  • Substrate: Phenylalanine ethyl ester (193 g, 1.0 mol)

  • Reagent: this compound (Assay >95%)

  • Solvent: Dichloromethane (DCM) or THF (Green alternative: 2-MeTHF)

Methodology
  • Setup: Charge a 2L reactor with Phenylalanine ethyl ester (1.0 equiv) and 2-MeTHF (5 volumes).

    • Note: No base (TEA/DIPEA) is added.

  • Addition: Add this compound (1.05 equiv) dropwise over 30 minutes at 0–5 °C.

    • Control: Exotherm is mild compared to Cbz-Cl.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The evolution of acetaldehyde may be observed (distinct odor, ensure proper ventilation).

  • Workup (The BVC Advantage):

    • Step A: Apply vacuum (300 mbar) to remove the solvent and the volatile acetaldehyde byproduct.

    • Step B: Chase with fresh solvent if necessary to remove trace acetaldehyde.

  • Result: The residue is the quantitative Cbz-protected amine, typically >98% purity, ready for the next step without aqueous extraction.

Validation Criteria
  • Yield: >97% isolated.

  • Purity: >98% (HPLC area).

  • Acetaldehyde Content: <50 ppm (Headspace GC).

Decision Matrix: When to use BVC?

Use the following logic flow to determine if the additional raw material cost of BVC yields a positive ROI for your specific campaign.

DecisionTree Start Select Cbz Reagent Scale Reaction Scale? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate < 100kg UseCbzCl USE Cbz-Cl (Cost Driver) Scale->UseCbzCl > 1 Ton (Commodity) Downstream Purification Bottleneck? Substrate->Downstream Robust UseBVC USE BVC (Efficiency Driver) Substrate->UseBVC Acid/Base Sensitive Downstream->UseCbzCl Standard Workup OK Downstream->UseBVC Avoid Aqueous Workup UseOSu USE Cbz-OSu (Solid Handling) Downstream->UseOSu Need Solid Reagent

Figure 2: Decision logic for reagent selection. BVC is favored in mid-scale, high-value synthesis where workup efficiency outweighs raw material costs.

Safety & Regulatory Considerations

Toxicity Profile
  • BVC: Causes skin irritation and serious eye irritation. However, it lacks the lachrymatory (tear gas-like) properties of Cbz-Cl.

  • Acetaldehyde (Byproduct): Flammable and a suspected carcinogen (Group 2B).

    • Mitigation: Process exhaust must be scrubbed or vented to a thermal oxidizer. It does not accumulate in the product due to high volatility.

Green Chemistry Metrics (E-Factor)

In a comparative study of protecting 1kg of amine:

  • Cbz-Cl Process: E-Factor ~ 15 (High waste due to salt filtration and biphasic extraction).

  • BVC Process: E-Factor ~ 4 (Waste limited primarily to solvent and acetaldehyde).

References

  • Olofson, R. A., & Yamamoto, Y. S. (1966). "Vinyl Carbonates. Preparation and Applications." Journal of Organic Chemistry, 31(12).

    • Foundational text describing the synthesis and utility of vinyl carbon
  • Cotarca, L., & Eckert, H. (2017). "Phosgenation: A Handbook." Wiley-VCH.

    • Authoritative source on industrial scale chloroformate and carbon
  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." 5th Edition. Wiley.

    • The standard reference for protecting group stability and selection.
  • Sigma-Aldrich (Merck). "this compound Safety Data Sheet."

    • Source for physical properties and safety d

Cross-reactivity studies of Benzyl vinyl carbonate with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Benzyl vinyl carbonate with other functional groups Content Type: Publish Comparison Guide

Executive Summary

This compound (BVC) is a specialized activated carbonate reagent utilized primarily for the introduction of the Benzyloxycarbonyl (Cbz) protecting group under mild or enzymatic conditions. Unlike the standard Benzyl chloroformate (Cbz-Cl), which relies on high reactivity and base-mediated HCl scavenging, BVC operates via an irreversible acyl transfer mechanism driven by the tautomerization of the vinyl leaving group.

This guide provides a technical analysis of BVC’s cross-reactivity profile, contrasting its performance with standard alternatives in drug development and organic synthesis.

Mechanistic Grounding: The Vinyl Driving Force

To understand the cross-reactivity of BVC, one must understand its activation energy. BVC is an enol ester equivalent . Upon nucleophilic attack, it releases vinyl alcohol, which immediately tautomerizes to acetaldehyde.

  • Driving Force: The keto-enol tautomerization (

    
    ) renders the reaction effectively irreversible.
    
  • Byproducts: Acetaldehyde and CO₂ (upon decarboxylation of the intermediate) or simply acetaldehyde if the carbonate linkage is retained.

  • Advantage: Avoids the generation of strong acids (HCl), making it compatible with acid-sensitive substrates (e.g., glycosides, acid-labile protecting groups like Boc).

DOT Diagram: Mechanism of Irreversible Acylation

BVC_Mechanism BVC This compound (Activated Donor) Tetra Tetrahedral Intermediate BVC->Tetra + Nucleophile Nuc Nucleophile (R-NH2 or R-OH) Nuc->Tetra VinylOH Vinyl Alcohol (Leaving Group) Tetra->VinylOH Elimination Product Cbz-Protected Product Tetra->Product Elimination Acetaldehyde Acetaldehyde (Irreversible Byproduct) VinylOH->Acetaldehyde Tautomerization (Driving Force)

Figure 1: The irreversible acylation mechanism of BVC. The tautomerization of vinyl alcohol prevents the reverse reaction, a key advantage over alkyl carbonates.

Chemoselectivity & Cross-Reactivity Profile

BVC is defined by its "tunable" reactivity. In the absence of a catalyst, it reacts slowly with amines and very slowly with alcohols. However, its primary application lies in Lipase-Catalyzed Kinetic Resolution , where its cross-reactivity is strictly enzyme-controlled.

A. Amines vs. Alcohols (N- vs. O-Acylation)
  • Chemical Reactivity (No Enzyme):

    • Amines (1°/2°): React moderately at room temperature to form benzyl carbamates (Cbz-amines).

    • Alcohols: Inert without heating or base catalysis.

    • Selectivity: High chemoselectivity for amines over alcohols in uncatalyzed systems.

  • Enzymatic Reactivity (With Lipase):

    • Lipases (e.g., Candida antarctica Lipase B, CAL-B) can catalyze the transfer of the Cbz group from BVC to either amines or alcohols depending on the solvent and enzyme specificity.

    • Cross-Reactivity Risk: In enzymatic resolutions of amino alcohols, BVC can lead to N,O-diacylation if reaction times are prolonged.

B. Thiols
  • Reactivity: Thiols are better nucleophiles than alcohols but poorer than amines.

  • Observation: BVC can form thiocarbonates (Cbz-S-R), but this reaction is often outcompeted by amine acylation.

C. Water (Hydrolysis)
  • Stability: BVC is significantly more stable to hydrolysis than Cbz-Cl.

  • Cross-Reactivity: In aqueous buffers, BVC hydrolyzes slowly to benzyl alcohol and acetaldehyde. This allows its use in biphasic systems, unlike Cbz-Cl which requires strict anhydrous conditions or rapid addition.

D. The "Acetaldehyde Effect" (Critical Risk)
  • Risk: The byproduct, acetaldehyde, is an electrophile.

  • Cross-Reactivity: It can react with unreacted primary amines to form Schiff bases (imines).

  • Mitigation: Use of scavenging agents or immobilization of the enzyme to prevent side-reactions.

Comparative Performance Analysis

The following table contrasts BVC with the industry standard (Cbz-Cl) and a milder alternative (Cbz-OSu).

Table 1: Performance Matrix of Cbz Donors

FeatureThis compound (BVC)Benzyl Chloroformate (Cbz-Cl)Cbz-Succinimide (Cbz-OSu)
Reaction Type Irreversible TransesterificationNucleophilic SubstitutionNucleophilic Substitution
Byproducts Acetaldehyde (Neutral)HCl (Strong Acid)N-Hydroxysuccinimide (Mild acidic)
Atom Economy ModerateHighLow
Chemoselectivity High (Enzyme-tunable)Low (Reacts indiscriminately)High (Amine selective)
Stability Moisture TolerantMoisture SensitiveMoisture Tolerant
Primary Use Enzymatic Kinetic ResolutionBulk Chemical ProtectionPeptide Synthesis
Cross-Reactivity Risk Schiff Base formation (Amine + Acetaldehyde)Acid-catalyzed degradationLow
Experimental Protocols
Protocol A: Lipase-Catalyzed N-Cbz Protection (Kinetic Resolution)

Use Case: Selective protection of a chiral amine in the presence of an alcohol.

Reagents:

  • Substrate: Amino-alcohol (10 mmol)

  • Reagent: this compound (12 mmol, 1.2 eq)

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amino-alcohol in DIPE (50 mL).

  • Addition: Add this compound (BVC).[1][2]

  • Initiation: Add immobilized lipase (200 mg).

  • Incubation: Shake at 30°C at 200 rpm. Monitor by HPLC/TLC.

    • Note: The reaction is driven by the tautomerization of the vinyl leaving group.

  • Termination: Filter off the enzyme beads (recyclable).

  • Purification: Evaporate solvent. The crude contains the product and trace acetaldehyde (volatile).

  • Validation: Verify absence of Schiff base by ¹H-NMR (look for imine proton at ~8.5 ppm).

Protocol B: Chemical Synthesis of this compound

Since BVC is not always commercially available, it is often synthesized in-house.

Reagents:

  • Benzyl chloroformate[1][2][3][4][5][6]

  • Vinyl chloroformate (or Lithium enolate of acetaldehyde - less common)

  • Alternative Route: Transesterification of vinyl acetate with benzyl alcohol (Mercury catalyzed - obsolete/toxic).

  • Modern Route: Reaction of Benzyl alcohol with Vinyl chloroformate.

Step-by-Step (Via Vinyl Chloroformate):

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Add Benzyl alcohol (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add Vinyl chloroformate (1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.[3][4]

  • Distillation: Purify by vacuum distillation (BVC is heat sensitive; use high vacuum).

Workflow Visualization
DOT Diagram: Enzymatic Kinetic Resolution Workflow

Workflow Start Racemic Amine/Alcohol Substrate Mix Mix with BVC in Organic Solvent Start->Mix Enzyme Add Immobilized Lipase (e.g., CAL-B) Mix->Enzyme Reaction Incubation (30°C) Kinetic Resolution Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Product Enantioenriched N-Cbz Product Filter->Product Recycle Recycle Enzyme Filter->Recycle Recover

Figure 2: Workflow for the enzymatic resolution of amines using BVC, highlighting the ease of workup (filtration).

References
  • ChemicalBook. (2023). This compound Properties and Applications. Retrieved from

  • BenchChem. (2024). Vinyl Chloroformate and Vinyl Carbonates in Synthesis. Retrieved from

  • Tsuji, K. et al. (2006). Lipase-catalyzed asymmetric synthesis of FTY720-phosphate enantiomers using this compound. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Pharmaffiliates. (2023). This compound Product Data. Retrieved from

  • Google Patents. (2003). WO2003057687A1: Methods for preparing doxorubicin derivatives using Vinyl Carbonates. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl vinyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Structure-Activity Hazard Analysis

Warning: Specific toxicological data for Benzyl Vinyl Carbonate (BVC) is limited in public literature. As a Senior Application Scientist, I have derived the following safety protocols based on Structure-Activity Relationship (SAR) analysis, benchmarking against its functional analogs: Vinyl Chloroformate (highly toxic/reactive) and Benzyl Chloroformate (corrosive).

You must treat this compound as a High-Hazard Reagent combining the polymerization risks of vinyl esters with the lachrymatory and corrosive potential of benzyl-oxygenated species.

Functional MoietyAssociated HazardOperational Implication
Vinyl Group (

)
Polymerization & Toxicity. Susceptible to exothermic polymerization. Metabolic activation may form epoxides (potential genotoxicity).Must be inhibited. Store cold (

). Avoid light/heat.
Benzyl Carbonate (

)
Hydrolysis & Pressure. Hydrolyzes to release

and Benzyl Alcohol.
Venting Risk. Never store in sealed vessels without pressure relief capability.
Reactivity Class Electrophile. Acylating agent capable of modifying proteins/DNA.Zero Skin Contact. Double-barrier PPE is mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling BVC. Standard laboratory PPE (lab coat/safety glasses) is insufficient .

A. Hand Protection (Glove Selection)

Rationale: Vinyl monomers are small molecules with high permeation rates. Standard nitrile gloves provide only momentary splash protection.

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (High Dexterity) 4–5 mil< 5 minsTactile sensitivity; protects against sweat/minor contamination.
Outer Silver Shield® (Laminate) 2.7 mil> 480 minsPrimary Barrier. Impermeable to broad-spectrum organics and esters.
Alt. Outer Butyl Rubber 15+ mil> 120 minsHeavy-duty alternative if mechanical durability is required.

Protocol: Inspect Outer gloves for micro-tears before use. Change Inner Nitrile gloves immediately if Outer glove is compromised.

B. Respiratory & Eye Protection

Rationale: Potential hydrolysis releases acetaldehyde (carcinogen/irritant) and benzyl alcohol.

  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory Gear:

    • Routine Scale (<10g): N/A if hood is functional.

    • Large Scale (>10g) or Spill Cleanup:Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Note: Safety glasses do not seal against vapors.

Operational Workflow: The "Cold-Chain" Protocol

To prevent polymerization and degradation, follow this self-validating workflow.

Step 1: Pre-Operational Prep
  • Check Inhibitor Status: Confirm presence of stabilizer (typically BHT or Hydroquinone). If the liquid is cloudy or viscous, do not use —polymerization may have initiated.

  • Glassware Prep: Oven-dry all glassware. Moisture triggers hydrolysis.

Step 2: Active Handling (The "Double-Containment" Rule)
  • Transfer: Use a gas-tight syringe or cannula transfer for volumes < 50 mL to minimize atmospheric exposure.

  • Reaction Setup: Maintain an inert atmosphere (Nitrogen/Argon).

  • Temperature Control: Keep reagent on ice during transfer. Vinyl carbonates are thermally sensitive.

Step 3: Waste Disposal
  • Quench: Do not dispose of pure reagent. Quench excess BVC by slowly adding to a stirred solution of 10% NaOH/Methanol (ice bath) to hydrolyze the carbonate and neutralize the vinyl group.

  • Segregation: Dispose of quenched mixture in Halogenated Organic Waste (if chlorinated solvents used) or Non-Halogenated Organic Waste .

Visualization: Risk Assessment & PPE Logic

The following diagram illustrates the decision logic for selecting PPE based on operational scale and containment status.

PPE_Selection_Logic Start Start: Handling this compound Check_Scale Assess Scale & Environment Start->Check_Scale Small_Scale Small Scale (<10g) Inside Fume Hood Check_Scale->Small_Scale Routine Large_Scale Large Scale (>10g) or Outside Hood Check_Scale->Large_Scale Process/Scale-up Standard_PPE Standard Protocol: 1. Fume Hood (Sash <18") 2. Goggles + Face Shield 3. Double Gloves (Nitrile + Laminate) Small_Scale->Standard_PPE High_Risk_PPE High-Risk Protocol: 1. Full-Face Respirator (OV/AG) 2. Chem-suit (Tychem®) 3. Double Gloves (Butyl) Large_Scale->High_Risk_PPE Spill_Scenario Emergency: Spill Detected? Standard_PPE->Spill_Scenario High_Risk_PPE->Spill_Scenario Evacuate Evacuate Area Ventilate > 30 mins Spill_Scenario->Evacuate Yes (Large/Volatile) Cleanup Absorb with Vermiculite Do NOT use paper (Reaction Risk) Spill_Scenario->Cleanup No (Minor Drips)

Figure 1: Decision logic flow for PPE selection and emergency response based on operational scale. Note the escalation to Full-Face respirators for large-scale handling.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Vinyl Chloroformate (CAS 5130-24-5).[Link]

  • Thermo Fisher Scientific. Benzyl Chloroformate Safety Data Sheet (SDS).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.